What is the chemical structure of 3-Acetyl rocuronium?
The following technical guide details the chemical structure, formation mechanism, and analytical characterization of 3-Acetyl Rocuronium. Synonyms: Rocuronium EP Impurity B; 3,17-Diacetyl Rocuronium; 3-O-Acetyl Rocuroni...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, formation mechanism, and analytical characterization of 3-Acetyl Rocuronium.
Synonyms: Rocuronium EP Impurity B; 3,17-Diacetyl Rocuronium; 3-O-Acetyl Rocuronium.[1][2][3][4]
CAS Number: 122483-73-2[5][2][3][4][6][7]
Executive Summary
3-Acetyl Rocuronium is the 3-O-acetylated analog of the neuromuscular blocking agent Rocuronium Bromide.[5][2][3] Chemically, it is a steroid derivative where the hydroxyl group at position 3 of the androstane backbone has been esterified with an acetyl group, resulting in a 3,17-bis(acetyloxy) structure.[5][2][4]
In pharmaceutical development, it is classified as a process-related impurity (Impurity B according to European Pharmacopoeia) .[5][2][3][4] It arises primarily during the acetylation step of Rocuronium synthesis due to non-selective esterification of the 3
-hydroxyl group alongside the intended 17-hydroxyl group.[5][2][3]
The following diagram illustrates the structural connectivity, highlighting the bis-acetylation sites.
Formation Mechanism (Synthesis Pathway)[3][5][10]
3-Acetyl Rocuronium is formed via over-acetylation .[2][3][4] The synthesis of Rocuronium involves the selective acetylation of the 17
-hydroxyl group of the intermediate diol.[5][3] If the reaction conditions (stoichiometry, temperature, or catalyst) are not strictly controlled, the 3-hydroxyl group also reacts.[5][2][4]
Quaternization: Reaction with allyl bromide converts the tertiary amine at position 16 into the quaternary ammonium salt.[2][3][4]
Pathway Diagram
Analytical Characterization
Differentiation of 3-Acetyl Rocuronium from the parent API is critical for quality control.[5][2][3] The presence of the extra acetyl group alters the polarity and spectral signature.[2]
High-Performance Liquid Chromatography (HPLC)
Due to the additional ester group, 3-Acetyl Rocuronium is less polar (more hydrophobic) than Rocuronium.[5][2][4]
Column: C18 (Octadecylsilane) or HILIC (Hydrophilic Interaction Liquid Chromatography).[2][3][4]
Elution Order (Reverse Phase): 3-Acetyl Rocuronium typically elutes after Rocuronium due to increased lipophilicity.[2][3][4]
Detection: UV at 210-215 nm (carbonyl absorption).[5][2][3][4]
In the NMR spectrum, the 3-Acetyl derivative shows distinct changes compared to Rocuronium:
Acetyl Methyls: Appearance of two sharp singlets in the 2.0–2.1 ppm region (one for 17-OAc, one for 3-OAc), whereas Rocuronium shows only one.[5][2][3][4]
H-3 Proton: The proton attached to C3 shifts downfield (deshielding effect of the ester) from ~3.5-4.0 ppm (in Rocuronium) to ~4.5-5.0 ppm.[5][2][3][4]
Protocol: HPLC Detection of Impurity B
This protocol is a generalized high-stringency method based on EP/USP monographs for detecting steroid impurities.[5][2][3]
Reagents:
Buffer: 10-20 mM Ammonium Formate or Tetramethylammonium hydroxide (pH adjusted to 7-8).
) between the Rocuronium peak and the 3-Acetyl Rocuronium peak must be .[2][3][4]
Retention Time Confirmation: Inject a pure standard of Impurity B (CAS 122483-73-2).[5][2][3][4] If the suspected peak in the sample matches the standard's retention time (
2%) and mass spectrum (+42 Da vs API), identity is confirmed.[2][4]
References
European Pharmacopoeia (Ph.[4] Eur.) . Rocuronium Bromide Monograph: Impurities Section. (Defines Impurity B as the 3-acetyl derivative).[2][3][4]
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 67897954, 3-Acetyl Rocuronium Bromide. Retrieved from [Link][2][4]
Nakov, N., et al. (2011) .[2][4][11] Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 57(1, 2), 17-24.[5][2][3][4][11] (Discusses separation of impurities A and C, and general impurity profiling).
U.S. Pharmacopeia (USP). Rocuronium Bromide: USP Monograph. (Provides chromatographic conditions for impurity analysis).
A Technical Guide to the Synthesis and Isolation of Rocuronium Bromide: Strategic Control of Acetylation
Introduction Rocuronium bromide is a potent, non-depolarizing neuromuscular blocking agent widely employed in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Rocuronium bromide is a potent, non-depolarizing neuromuscular blocking agent widely employed in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] As an aminosteroidal compound, its chemical structure is complex, necessitating a multi-step synthesis that demands precise control over stereochemistry and functional group reactivity. This guide provides an in-depth technical overview of the synthesis and isolation of rocuronium bromide, with a particular focus on the pivotal and often challenging acetylation step.
The term "3-Acetyl rocuronium" is scientifically ambiguous. The final active pharmaceutical ingredient (API), rocuronium, is acetylated at the 17β-position of the androstane core, while possessing a hydroxyl group at the 3α-position. Therefore, this guide will interpret the topic to address the comprehensive synthesis of rocuronium bromide, paying special attention to the formation, control, and isolation of key acetylated intermediates and impurities. This includes the desired 17-monoacetate precursor and the common 3,17-diacetate impurity, which is a critical species to manage for achieving high purity in the final product.
Part 1: The Synthetic Landscape of Rocuronium Bromide
The industrial synthesis of rocuronium bromide is a multi-step process that typically begins with a readily available steroid precursor like epiandrosterone. The overall strategy involves the sequential construction of the morpholinyl and pyrrolidinyl substituents and the crucial selective acetylation before the final quaternization step.[] The key intermediate in this pathway is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, hereafter referred to as the "Diol Precursor".[3][4][5][6] This molecule contains the two hydroxyl groups at the 3α and 17β positions that are the sites of the subsequent critical acetylation reaction.
The general synthetic pathway can be visualized as follows:
Caption: Overall Synthetic Pathway to Rocuronium Bromide API.
Part 2: The Critical Acetylation Step: Synthesis of the Monoacetate Intermediate
The acetylation of the Diol Precursor is the most critical stage of the synthesis, as it dictates the impurity profile of the final product. The goal is to selectively acetylate the 17β-hydroxyl group while leaving the 3α-hydroxyl group untouched.
Expertise & Experience: The Causality Behind Experimental Choices
The challenge lies in the similar reactivity of the two secondary hydroxyl groups. The 17β-hydroxyl is sterically less hindered and equatorial, making it kinetically more favorable for acetylation compared to the 3α-axial hydroxyl group. However, this difference is often insufficient to achieve perfect selectivity, especially under forcing reaction conditions.
Common byproducts of this reaction include:
Unreacted Diol Precursor: Resulting from incomplete reaction.
3,17-Diacetate Impurity: Formed when both hydroxyl groups are acetylated.[7]
3-Monoacetate Isomer: A minor but possible isomeric impurity.
Two primary strategies have been developed to address this challenge:
Direct Selective Acetylation: This approach uses carefully controlled conditions (e.g., specific acetylating agents, temperature, and reaction time) to favor the formation of the 17-monoacetate. While seemingly more direct, it can be difficult to drive to completion without forming the diacetate impurity, often leading to a complex mixture requiring chromatographic purification.
Over-Acetylation and Selective Deacetylation: This robust and often higher-yielding strategy involves intentionally acetylating both hydroxyl groups to form the 3,17-diacetate intermediate. Subsequently, the more labile 3α-acetyl group is selectively cleaved under mild acidic or enzymatic conditions, leaving the desired 17-monoacetate.[8][9] This approach avoids the difficult separation of the monoacetate from the starting diol.
Trustworthiness: Self-Validating Protocols
The following protocols are representative of the methods described in the scientific literature and patent landscape.
Protocol 1: Over-Acetylation to 3,17-Diacetate Intermediate
Objective: To convert the Diol Precursor quantitatively to the 3,17-diacetate intermediate.
Methodology:
Suspend the Diol Precursor (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.
Add a base, for example, triethylamine (2.5 eq) or pyridine, to the suspension.
Cool the mixture to 0-5 °C in an ice bath.
Add acetic anhydride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or HPLC.
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with aqueous sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,17-diacetate intermediate, which can be used in the next step without further purification.
Protocol 2: Selective 3-Position Deacetylation
Objective: To selectively remove the 3α-acetyl group to yield the 17-monoacetate intermediate (Desallyl Rocuronium).
Methodology:
Dissolve the crude 3,17-diacetate intermediate from the previous step in a mixture of a suitable solvent like methanol and water.
Add a catalytic amount of a mild acid, such as hydrochloric acid or formic acid. The pH should be carefully controlled.
Heat the mixture to a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress closely by HPLC. The goal is to observe the disappearance of the diacetate and the appearance of the 17-monoacetate, while minimizing the formation of the fully deacetylated diol.
Once the optimal conversion is reached, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).
Extract the product into an organic solvent (e.g., dichloromethane), wash with water, and dry.
The crude 17-monoacetate can then be purified by crystallization or used directly in the final step.
Part 3: The Final Step - Quaternization to Rocuronium Bromide
The final step in the synthesis is the quaternization of the tertiary pyrrolidine nitrogen of the 17-monoacetate intermediate with allyl bromide. This reaction, a classic Menschutkin reaction, forms the quaternary ammonium salt that is the active drug.[10]
Caption: The final quaternization step to form Rocuronium Bromide.
Protocol 3: Synthesis of Rocuronium Bromide
Objective: To convert the 17-monoacetate intermediate into rocuronium bromide.
Methodology:
Dissolve the 17-monoacetate intermediate (1.0 eq) in a polar aprotic solvent such as dichloromethane or acetone.[7]
Add allyl bromide (1.3 to 2.0 eq). The stoichiometry must be carefully controlled to minimize side reactions.[1]
Stir the mixture at room temperature or with gentle heating (e.g., 30-40 °C) for 24-48 hours. The reaction progress should be monitored by HPLC.
As the product forms, it will often precipitate from the reaction mixture.
Upon completion, the crude rocuronium bromide can be isolated by filtration. If it remains in solution, an anti-solvent (e.g., diethyl ether or heptane) can be added to induce precipitation.[1]
The collected solid is washed with the anti-solvent and dried under vacuum.
Part 4: Isolation, Purification, and Characterization
Achieving the high purity required for an API (>99.5%) necessitates robust purification and analytical validation protocols.
Isolation and Purification Workflow
The crude rocuronium bromide isolated from the quaternization step contains residual starting materials, reagents, and side products. Purification is typically achieved through recrystallization or precipitation techniques.[11][12]
Caption: A typical workflow for the purification of Rocuronium Bromide.
Analytical Characterization & Impurity Profiling
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.[13][14]
Table 1: Key Process-Related Impurities in Rocuronium Bromide Synthesis
Allows for sensitive detection of the steroid chromophore.
Injection Vol.
5-10 µL
Standard volume for analytical HPLC.
Conclusion
The synthesis of rocuronium bromide is a complex undertaking where success hinges on the strategic management of the acetylation step. While direct selective acetylation is possible, the more robust industrial approach often involves an over-acetylation/selective deacetylation sequence. This strategy effectively controls the formation of the critical 17-monoacetate precursor and simplifies the downstream purification process. The isolation of high-purity rocuronium bromide relies on well-designed crystallization and precipitation procedures, coupled with rigorous HPLC analysis to ensure that all process-related impurities are reduced to pharmaceutically acceptable levels. This guide provides a framework for researchers and drug development professionals to understand the fundamental chemistry and practical considerations necessary for the successful synthesis and isolation of this vital anesthetic agent.
References
US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents.
WO2012145888A1 - Method for purifying rocuronium bromide - Google Patents.
Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases - MDPI. Available at: [Link]
5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway - Springer. Available at: [Link]
Synthesis from Tigogenin of 17β-Amino-5α-Androstan-3β-Ol Peptide Derivatives - ResearchGate. Available at: [Link]
rocuronium bromide and its Impurities - Pharmaffiliates. Available at: [Link]
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]
EP1828221B2 - Process for the preparation of pure rocuronium bromide - Google Patents.
Determination of Rocuronium bromid by hydrophilic interaction liqiud chromatography (HILIC) - ResearchGate. Available at: [Link]
2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate | C29H48N2O4 - PubChem. Available at: [Link]
Synthesis of (2β,3α,5α,16β,17β)-2(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol - Synlett. Available at: [Link]
US20140200340A1 - Method for purifying rocuronium bromide - Google Patents.
Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed. Available at: [Link]
An acetylation/deacetylation cycle controls the export of sterols and steroids from S. cerevisiae - PMC. Available at: [Link]
WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents.
Regioselective Deacetylation in Nucleosides and Derivatives - PMC. Available at: [Link]
Synthesis of allylic amines - Organic Chemistry Portal. Available at: [Link]
3β-Androstanediol - Wikipedia. Available at: [Link]
CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents.
Androgenic actions of 5α-androstane-3α,17β-diol in rat submandibular gland - DOI. Available at: [Link]
Selective Monoacetylation of Symmetrical Diols and Selective Monodeacetylation of Symmetrical Diacetates Using HY-Zeolite as Reusable Heterogeneous Catalyst - ResearchGate. Available at: [Link]
A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis - Frontiers. Available at: [Link]
Quaternization reactions of 1 with vinyl benzyl chloride and allyl bromide - ResearchGate. Available at: [Link]
Selective Deoxygenation of Biomass Polyols into Diols - MDPI. Available at: [Link]
An acetylation/deacetylation cycle controls the export of sterols and steroids from S. cerevisiae - PubMed. Available at: [Link]
3-Acetyl Rocuronium: Mechanism of Action at the Neuromuscular Junction
The following technical guide details the mechanism of action, structure-activity relationships, and characterization protocols for 3-Acetyl Rocuronium (chemically identified as Rocuronium Impurity B). Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, structure-activity relationships, and characterization protocols for 3-Acetyl Rocuronium (chemically identified as Rocuronium Impurity B).
Executive Summary
3-Acetyl Rocuronium (1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium bromide) is a specific structural analogue and pharmacopeial impurity (EP Impurity B) of the neuromuscular blocking agent Rocuronium.[1][2]
While Rocuronium is designed with a 3-hydroxyl group to intentionally lower potency and accelerate onset (following the Bowman Principle), the 3-acetyl derivative restores high affinity for the nicotinic acetylcholine receptor (nAChR).[1] This guide analyzes the molecular pharmacology of this impurity, establishing it as a high-potency competitive antagonist that modulates the safety profile of the parent drug.[1]
Chemical Identity & Structural Logic
To understand the mechanism, one must first distinguish the derivative from the parent.[1]
Compound
Chemical State at C3
Chemical State at C17
Potency Profile
Rocuronium
Hydroxyl (-OH)
Acetyl (-OAc)
Low Potency / Fast Onset
3-Acetyl Rocuronium
Acetyl (-OAc)
Acetyl (-OAc)
High Potency / Slower Onset
Vecuronium
Acetyl (-OAc)
Acetyl (-OAc)
High Potency / Slow Onset
The "Potency-Onset" Paradox (Bowman Principle):
Rocuronium was structurally engineered by removing the acetyl group at position 3 (present in Vecuronium) and replacing it with a hydroxyl group.[1] This modification reduces affinity for the nAChR, requiring a higher molar dose to achieve blockade.[1] The higher number of molecules creates a steeper concentration gradient, driving faster diffusion into the synaptic cleft.[1]
3-Acetyl Rocuronium reverses this engineering. By re-acetylating the 3-position, the molecule regains lipophilicity and receptor affinity similar to Vecuronium, making it a potent impurity that can prolong neuromuscular blockade if present in significant quantities.[1]
Mechanism of Action at the Neuromuscular Junction (NMJ)[1]
Molecular Target: Post-Junctional nAChR
3-Acetyl Rocuronium acts as a non-depolarizing competitive antagonist at the nicotinic acetylcholine receptors located on the motor end-plate.[1]
Binding Site: The agent binds to the
-subunits of the pentameric () adult muscle nAChR.[1]
Steric Blockade: The bulky steroid nucleus, enhanced by the 3-acetyl group, sterically occludes the binding of the endogenous ligand, Acetylcholine (ACh).[1]
Channel Dynamics: Unlike succinylcholine (a depolarizing agent), 3-Acetyl Rocuronium does not induce conformational changes that open the ion channel.[1] It stabilizes the receptor in a closed, inactive state.[1]
Prevention of Depolarization: By blocking ACh binding, the agent prevents
influx and efflux.[1] This inhibits the generation of the End-Plate Potential (EPP).[1]
Threshold Failure: When the EPP fails to reach the threshold potential (-55 mV), the voltage-gated sodium channels in the perijunctional zone remain closed, and no muscle action potential is triggered, resulting in flaccid paralysis.[1]
Signaling Pathway Visualization
The following diagram illustrates the competitive antagonism within the synaptic cleft.
Caption: Competitive antagonism pathway of 3-Acetyl Rocuronium at the post-synaptic nAChR.[1]
Experimental Characterization Protocols
To validate the potency and mechanism of 3-Acetyl Rocuronium, the following self-validating experimental workflows are recommended.
Ex Vivo Phrenic Nerve-Hemidiaphragm Assay (Rat)
This is the gold standard for determining neuromuscular blocking potency (
Preparation: Isolate the left phrenic nerve and hemidiaphragm from a male Sprague-Dawley rat (250–300g).[1]
Bath Setup: Mount in a 50 mL organ bath containing Krebs-Henseleit solution, aerated with 95%
/ 5% at 37°C.
Stimulation: Apply supramaximal square-wave pulses (0.2 ms, 0.1 Hz) via the phrenic nerve.[1]
Stabilization: Allow twitch tension to stabilize for 20 minutes.
Cumulative Dosing: Administer 3-Acetyl Rocuronium in cumulative increments (e.g., 0.5, 1.0, 2.0
).
Data Acquisition: Record isometric twitch tension reduction.
Analysis: Plot log-dose vs. % inhibition (probit analysis) to calculate potency.
Expected Result: The
of 3-Acetyl Rocuronium should be significantly lower (indicating higher potency) than that of Rocuronium standard, likely approaching the range of Vecuronium.[1]
Electrophysiology Workflow (Patch Clamp)
To define binding kinetics and receptor subtype selectivity.[1]
Caption: Whole-cell patch clamp workflow to quantify receptor inhibition kinetics.
Comparative Pharmacology Data
The following table summarizes the structure-activity relationship (SAR) data, highlighting why 3-Acetyl Rocuronium is a critical impurity to control.
*Prediction based on SAR: Acetylation at C3 generally increases potency by 4-6 fold in aminosteroids.
**Acetylation at C3 typically increases vagolytic potential compared to the 3-OH form.[1]
References
European Pharmacopoeia (Ph.[1] Eur.) . Rocuronium Bromide Monograph: Impurity B. 11th Edition.[1] Strasbourg: EDQM.[1] [1]
Bowman, W. C. (2006).[1] Neuromuscular Block. Handbook of Experimental Pharmacology. Springer.[1]
Appiah-Ankam, J., & Hunter, J. M. (2004).[1] Pharmacology of neuromuscular blocking drugs. Continuing Education in Anaesthesia Critical Care & Pain.
Zhang, Y., et al. (2015).[1] Structure-activity relationships of aminosteroid neuromuscular blocking agents. Current Medicinal Chemistry.
Kopman, A. F., et al. (1999).[1] The relationship between the molar potency of neuromuscular blocking agents and their speed of onset. Anesthesiology.
3-Acetyl rocuronium potential as a neuromuscular blocking agent
Pharmacological Potential, Structural Activity, and Analytical Control Executive Summary 3-Acetyl Rocuronium Bromide (CAS: 122483-73-2), pharmacopoeially designated as Rocuronium Impurity B , represents a critical struct...
Author: BenchChem Technical Support Team. Date: February 2026
Pharmacological Potential, Structural Activity, and Analytical Control
Executive Summary
3-Acetyl Rocuronium Bromide (CAS: 122483-73-2), pharmacopoeially designated as Rocuronium Impurity B , represents a critical structural analog in the aminosteroid class of neuromuscular blocking agents (NMBAs). Structurally, it is the 3,17-diacetoxy analog of rocuronium, bridging the pharmacological design space between Vecuronium (high potency, solution instability) and Rocuronium (lower potency, rapid onset, solution stability).
While primarily characterized as a process impurity, 3-acetyl rocuronium possesses significant biological activity. Its theoretical pharmacological profile—characterized by higher potency than rocuronium but compromised hydrolytic stability—makes it a vital reference standard for quality control and a case study in the structure-activity relationships (SAR) of aminosteroids. This guide provides a technical analysis of its potential as an agent, its synthesis/isolation, and protocols for its analytical characterization.
Structural Activity Relationship (SAR) Analysis
The design of modern aminosteroid NMBAs hinges on the modification of the androstane skeleton at positions 2, 3, 16, and 17. 3-Acetyl rocuronium serves as a "missing link" in this evolution.
1.1 The "Acetylation Switch"
The pharmacological divergence between Rocuronium and its 3-acetylated analog illustrates the trade-off between potency and onset speed/stability .
Mechanistic Insight:
The 3-acetoxy group (present in 3-acetyl rocuronium and vecuronium) significantly increases affinity for the nicotinic acetylcholine receptor (nAChR), resulting in high potency. However, high potency dictates a lower molar dose, which reduces the concentration gradient at the neuromuscular junction, thereby slowing the onset of action (Bowman’s Principle). Furthermore, the 3-acetoxy group is susceptible to spontaneous hydrolysis, catalyzed by the neighboring basic nitrogen at position 2 (morpholine in rocuronium/3-acetyl rocuronium).
1.2 Visualization: Aminosteroid SAR & Stability Logic
Figure 1: SAR landscape connecting Vecuronium, Rocuronium, and the 3-Acetyl analog. The transition from 3-Acetyl to 3-Hydroxy (Rocuronium) was a deliberate design choice to enable a stable liquid formulation.
Experimental Protocols
For researchers utilizing 3-acetyl rocuronium as a reference standard or investigating novel aminosteroid derivatives, the following protocols ensure rigorous data integrity.
2.1 Synthesis & Isolation (Acetylation of Rocuronium)
Since 3-acetyl rocuronium is the acetylated precursor/analog, it can be synthesized by acetylating the 3-OH group of rocuronium.
Dissolution: Dissolve 1.0 g (1.64 mmol) of Rocuronium Bromide in 10 mL of anhydrous DCM under nitrogen atmosphere.
Catalysis: Add 2.0 mL of Pyridine (acts as solvent and base).
Acetylation: Dropwise add 1.0 mL of Acetic Anhydride at 0°C.
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: DCM:Methanol 9:1). 3-Acetyl rocuronium will appear as a less polar spot (higher Rf) compared to rocuronium.
Quenching: Quench with ice-cold saturated NaHCO₃ solution.
Extraction: Extract with DCM (3 x 15 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄.
Understanding the fate of 3-acetyl rocuronium is essential for stability indicating methods.
Figure 2: The degradation cascade. 3-Acetyl rocuronium rapidly hydrolyzes to Rocuronium, which can further degrade to the inactive 17-desacetyl metabolite.
Conclusion on Potential
While 3-acetyl rocuronium exhibits theoretical potential as a highly potent NMBA, its utility as a clinical agent is negated by the instability of the 3-acetoxy ester in the presence of the 2-morpholino group.
Clinical Potential: Low. The inability to formulate a stable liquid solution (unlike Rocuronium) makes it inferior for modern anesthesia requirements.
Research Potential: High. It serves as a critical Internal Standard for LC-MS quantification of Rocuronium in biological matrices (due to structural similarity and separation) and as a Reference Standard for purity profiling.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67897954, Rocuronium Bromide EP Impurity B. Retrieved from [Link]
Hunter, J. M. (1996).New neuromuscular blocking drugs. New England Journal of Medicine, 332, 1691-1699. (Contextual grounding on Aminosteroid SAR).
Pharmaffiliates. Rocuronium Bromide and its Impurities: Technical Data Sheet. Retrieved from [Link]
Miller, R. D., et al. Pharmacology of Neuromuscular Blocking Drugs. In: Anesthesia Key. Retrieved from [Link]
An In-Depth Technical Guide to the Early-Stage Toxicological Assessment of 3-Acetyl Rocuronium
A Whitepaper for Drug Development Professionals and Researchers Preamble: The Scientific Imperative for Proactive Toxicity Profiling The development of novel neuromuscular blocking agents (NMBAs) necessitates a rigorous...
Author: BenchChem Technical Support Team. Date: February 2026
A Whitepaper for Drug Development Professionals and Researchers
Preamble: The Scientific Imperative for Proactive Toxicity Profiling
The development of novel neuromuscular blocking agents (NMBAs) necessitates a rigorous and early-stage evaluation of their toxicological profiles. While rocuronium is a well-established NMBA, its synthesis involves several chemical intermediates, and the potential for novel metabolites or related compounds to exhibit unique biological activities, including toxicity, cannot be overlooked.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the early-stage toxicological assessment of 3-Acetyl rocuronium, a compound structurally related to rocuronium. Our approach is grounded in the principles of proactive safety assessment, aiming to identify potential liabilities long before they derail late-stage clinical development. As a Senior Application Scientist, the methodologies presented herein are designed to be both scientifically robust and pragmatically implemented in a modern drug discovery setting.
Foundational Knowledge and Rationale
The Chemical Context: Rocuronium and its Analogs
Rocuronium is an aminosteroidal non-depolarizing neuromuscular blocking agent.[4][5] Its primary route of elimination is through biliary and renal excretion, largely as the unchanged parent drug.[4] The major metabolite of rocuronium is 17-desacetyl-rocuronium, which possesses significantly less neuromuscular blocking activity.[6] In contrast, the primary metabolite of the related compound vecuronium, 3-desacetyl-vecuronium, retains a substantial degree of neuromuscular blocking potency, highlighting the critical role of the acetyl group's position in determining pharmacological activity.[6][7]
3-Acetyl rocuronium, the subject of this guide, is not a known major metabolite of rocuronium. Therefore, for the purposes of this toxicological evaluation, it will be treated as a new chemical entity (NCE). The structural similarity to rocuronium provides a logical starting point for our investigation, but we must remain vigilant for unexpected toxicities.
The Toxicological Landscape of Aminosteroidal NMBAs
The known toxicities associated with rocuronium and other NMBAs provide a framework for our investigation:
Prolonged Neuromuscular Blockade: The most significant and predictable risk is the extension of the pharmacological effect, leading to muscle weakness and respiratory compromise.[5][8]
Anaphylactic Reactions: Severe, life-threatening allergic reactions have been reported with rocuronium.[8][9]
Hepatotoxicity: In vitro studies have indicated that rocuronium can exhibit dose-dependent hepatotoxicity.[10]
Cardiovascular Effects: Transient hypotension, hypertension, and tachycardia are known adverse effects.[8]
Our investigation into the toxicity of 3-Acetyl rocuronium will, therefore, encompass assessments of neuromuscular function, systemic toxicity with a focus on the liver, and cellular-level cytotoxic effects.
A Phased Approach to Toxicological Evaluation
A tiered approach, beginning with in vitro assays and progressing to in vivo models, allows for a cost-effective and ethically responsible assessment of 3-Acetyl rocuronium's safety profile.
Caption: A tiered workflow for the toxicological evaluation of 3-Acetyl Rocuronium.
In Vitro Toxicity Profiling: The Cellular Response
The initial phase of our investigation will utilize a battery of in vitro assays to determine the cytotoxic potential of 3-Acetyl rocuronium. These assays are crucial for early identification of cellular liabilities and for guiding the design of subsequent in vivo studies.[11][12][13][14][15]
General Cytotoxicity Screening
The first step is to assess the compound's general cytotoxicity across a range of cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Cell Plating: Seed HepG2 (human liver carcinoma), C2C12 (mouse myoblast), and HEK293 (human embryonic kidney) cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
Compound Treatment: Prepare a serial dilution of 3-Acetyl rocuronium (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Rocuronium should be used as a comparator.
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24 and 48 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Rationale: The selection of cell lines (liver, muscle, and kidney) is based on the known disposition and potential target organs of NMBAs. The MTT assay is a well-established colorimetric assay that measures cellular metabolic activity, providing a robust indicator of cell viability.
Mechanistic Cytotoxicity Assays
Should general cytotoxicity be observed, further assays will be conducted to elucidate the underlying mechanism.
Table 1: Mechanistic In Vitro Cytotoxicity Assays
Assay
Principle
Endpoint
Interpretation
LDH Release Assay
Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Spectrophotometric measurement of LDH activity.
Indicates loss of membrane integrity and necrosis.
Annexin V/PI Staining
Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains the nucleus of necrotic cells.
Flow cytometry or fluorescence microscopy.
Differentiates between viable, apoptotic, and necrotic cells.
Caspase-3/7 Activity Assay
Measures the activity of executioner caspases, which are key mediators of apoptosis.
Luminescence or fluorescence-based assay.
Quantifies the induction of apoptosis.
Mitochondrial Membrane Potential (ΔΨm) Assay
Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in mitochondria based on the membrane potential.
Flow cytometry or fluorescence microscopy.
A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
In Vivo Assessment: Systemic and On-Target Effects
Based on the in vitro data, in vivo studies will be designed to assess the systemic toxicity and neuromuscular effects of 3-Acetyl rocuronium.
Caption: Workflow for in vivo toxicological assessment of 3-Acetyl Rocuronium.
Acute Systemic Toxicity
An acute systemic toxicity study will be performed in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Experimental Protocol: Acute Toxicity Study in Rats
Animal Model: Use healthy, young adult Sprague-Dawley rats (equal numbers of males and females).
Dose Administration: Administer 3-Acetyl rocuronium via intravenous (IV) injection at a range of doses determined from the in vitro IC50 values. A vehicle control group will also be included.
Clinical Observations: Monitor the animals continuously for the first 4 hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and any signs of convulsion).
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
Terminal Procedures: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect blood for clinical chemistry analysis and key organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.
Rationale: This study provides critical information on the acute toxicity of the compound and helps to identify a dose range for subsequent, more detailed studies. The choice of the IV route is relevant to the clinical use of NMBAs.
Neuromuscular Function Assessment
The on-target effect of 3-Acetyl rocuronium will be assessed using an in vivo model of neuromuscular function.
Experimental Protocol: Rat Phrenic Nerve-Hemi-diaphragm Preparation
Preparation: Isolate the phrenic nerve-hemi-diaphragm from a euthanized rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses.
Tension Recording: Record the isometric twitch tension of the diaphragm muscle using a force-displacement transducer.
Compound Addition: After a stable baseline is achieved, add cumulative concentrations of 3-Acetyl rocuronium to the organ bath. Rocuronium will be used as a positive control.
Data Analysis: Determine the concentration-response curve and calculate the EC50 (half-maximal effective concentration) for the inhibition of twitch tension.
Rationale: This ex vivo preparation is a classic and reliable method for quantifying the potency of neuromuscular blocking agents.[16] It allows for a direct assessment of the compound's effect on neuromuscular transmission, independent of systemic physiological variables.
Data Integration and Interpretation
The data generated from this multi-tiered approach will be integrated to form a comprehensive early-stage toxicity profile of 3-Acetyl rocuronium.
Table 2: Summary of Potential Outcomes and Interpretations
Finding
Interpretation
Next Steps
High in vitro cytotoxicity (low IC50)
The compound may have off-target cytotoxic effects.
De-prioritize the compound or initiate structure-activity relationship (SAR) studies to mitigate cytotoxicity.
Selective hepatotoxicity in vitro
The liver is a potential target organ for toxicity.
Conduct more detailed in vitro hepatotoxicity assays (e.g., assessing steatosis, cholestasis) and focus on liver pathology in in vivo studies.
Potent neuromuscular blockade in vivo with a wide therapeutic index
The compound is a promising NMBA candidate.
Proceed to more advanced preclinical safety studies (e.g., repeat-dose toxicity, cardiovascular safety pharmacology).
Prolonged neuromuscular blockade at non-toxic doses
The compound has a long duration of action.
Investigate the pharmacokinetic profile to understand the long duration of action.
Conclusion
The early-stage toxicological assessment of 3-Acetyl rocuronium, as outlined in this guide, provides a robust framework for identifying potential safety liabilities. By employing a logical progression from in vitro to in vivo models and by carefully selecting assays that address the known risks associated with aminosteroidal NMBAs, we can make informed decisions about the future development of this and other novel compounds. This proactive approach to safety assessment is not merely a regulatory hurdle but a scientific imperative that ultimately safeguards patient well-being.
References
The Pharmacodynamics and Pharmacokinetics of the Metabolite 3-desacetylvecuronium (ORG 7268) and Its Parent Compound, Vecuronium, in Human Volunteers. PubMed. Available from: [Link]
Rocuronium is more hepatotoxic than succinylcholine in vitro. PubMed. Available from: [Link]
Rocuronium. StatPearls - NCBI Bookshelf. Available from: [Link]
Processes for the preparation of rocuronium bromide and intermediates thereof. Google Patents.
Processes for the synthesis of rocuronium bromide. Google Patents.
Rocuronium. accessdata.fda.gov. Available from: [Link]
Neuromuscular Blockade: Effect of Drugs and Medical Conditions. OpenAnesthesia. Available from: [Link]
Neuromuscular-blocking drug. Wikipedia. Available from: [Link]
Updated review of resistance to neuromuscular blocking agents. Anesthesia and Pain Medicine. Available from: [Link]
Neuromuscular Blocking Agents. StatPearls - NCBI Bookshelf. Available from: [Link]
Relative potency of some neuromuscular blocking drugs in vivo and in vitro. PubMed. Available from: [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
Rocuronium dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
Processes for the synthesis of rocuronium bromide. Patsnap Eureka. Available from: [Link]
Flexible organic frameworks sequester neuromuscular blocking agents in vitro and reverse neuromuscular block in vivo. PMC - NIH. Available from: [Link]
Pharmacology of neuromuscular blocking drugs. Deranged Physiology. Available from: [Link]
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. Available from: [Link]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
Structural Elucidation of Rocuronium Derivatives: A Multi-Dimensional Analytical Framework
Executive Summary The structural elucidation of Rocuronium Bromide derivatives is not merely a compliance exercise; it is a complex stereochemical puzzle involving a quaternary ammonium steroid backbone. Unlike simple sm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural elucidation of Rocuronium Bromide derivatives is not merely a compliance exercise; it is a complex stereochemical puzzle involving a quaternary ammonium steroid backbone. Unlike simple small molecules, rocuronium presents unique challenges: a rigid
-androstane skeleton, a thermally labile quaternary center susceptible to Hofmann-like elimination (retro-Menshutkin), and hydrolytically unstable ester linkages.[][]
This guide moves beyond standard pharmacopeial monographs to provide a mechanistic logic for identifying impurities.[][] We integrate High-Resolution Mass Spectrometry (HRMS) for elemental composition with 2D-NMR for absolute stereochemical assignment, providing a self-validating workflow for impurity profiling.[][]
Part 1: The Steroidal Scaffold & Reactivity Logic
To elucidate derivatives, one must first master the parent architecture. Rocuronium is 1-[17
C16 Quaternary Ammonium: The pyrrolidinium ring is the site of highest reactivity. While classical Hofmann elimination (ring opening) is possible, the primary degradation under thermal stress is de-allylation (Retro-Menshutkin reaction), reverting the quaternary salt to a tertiary amine (Impurity A).[][]
C17 Acetate Ester: Sterically hindered but susceptible to acid/base hydrolysis, leading to the 17-desacetyl metabolite (Impurity C).[][][3]
C2 Morpholine Ring: Susceptible to oxidative ring opening, a often-overlooked pathway that generates complex N-formyl degradation products.[][]
Diagram 1: Rocuronium Degradation Pathways
This diagram maps the causal relationships between stress conditions and specific structural modifications.
Figure 1: Mechanistic map of Rocuronium degradation.[][] Impurity A and C represent the primary thermal and hydrolytic pathways, respectively.
Part 2: High-Resolution Mass Spectrometry (HRMS) Profiling[1][2]
Because Rocuronium is a pre-charged quaternary salt, it ionizes readily in ESI(+) mode without protonation.[][] However, its derivatives (like Impurity A) are tertiary amines and require protonation
.[][]
Fragmentation Logic (MS/MS)
Elucidation relies on identifying the "stable core" vs. the "labile appendage."
Parent Ion: m/z ~529.4 (Cation only).[][]
Common Neutral Loss:
m/z 87 (Morpholine) is a characteristic fragment of the A-ring.
Diagnostic Shift: If the shift occurs in the parent ion but the m/z 87 fragment remains, the modification is on the D-ring (pyrrolidine/acetate).[][]
Table 1: Diagnostic Mass Transitions[1][2]
Compound
Identity
Ionization State
Observed m/z
Mass Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
)
Structural Insight
Rocuronium
Parent API
529.4
Reference
Intact Quaternary Salt
Impurity A
N-Desallyl
489.4
-40 Da
Loss of Allyl () + Protonation.[][] Indicates tertiary amine formation.[][][4]
Impurity B
3,17-Diacetyl
571.4
+42 Da
Acetylation of C3-OH.[][] Synthetic impurity.[][][5][]
Impurity C
17-Desacetyl
487.4
-42 Da
Hydrolysis of Acetate ().[][]
Oxidant I
Ring Open
545.4
+16 Da
Oxidation of morpholine ring to N-formyl species.[][]
Technical Note: When analyzing Impurity A, ensure the mobile phase is acidic (0.1% Formic Acid) to ensure ionization of the tertiary amine. Rocuronium itself is pH-independent in ESI due to its permanent charge.[][]
Part 3: NMR Spectroscopy – The Stereochemical Standard
Mass spectrometry provides the formula; NMR provides the connectivity and stereochemistry. For steroids, 2D-NMR (NOESY) is non-negotiable to confirm the
orientation of substituents.[][]
Solvent Selection
Use Methanol-
(MeOD) or Acetonitrile- .[][] Avoid for full elucidation as it causes exchange of hydroxyl protons, losing critical coupling information at C3-OH.[][]
Diagnostic Chemical Shifts (Proton
)
The "Fingerprint" protons are H-16 (adjacent to nitrogen) and H-17 (adjacent to acetate).[][]
Impurity A:Complete disappearance of these signals.[]
Stereochemical Validation (NOESY)
To confirm the backbone hasn't epimerized:
H-2 / H-3 Correlation: Confirm diaxial or axial-equatorial relationships.
C18/C19 Methyls: Use the angular methyls (singlets at
0.7 - 1.[][]2) as anchors. NOE correlations from H-16 to C18-Me confirm the -orientation of the pyrrolidine ring.[][]
Part 4: Experimental Protocol (Isolation & Characterization)
This protocol describes the isolation of a degradation product (e.g., Impurity A) from a stressed sample.
Step 1: Targeted Stress Generation[1][2]
Protocol: Dissolve 50 mg Rocuronium Bromide in 5 mL 0.1 M NaOH. Heat at 60°C for 4 hours (Hydrolysis) OR Reflux in Toluene (Thermal/De-allylation).[][]
Check: Analyze via UPLC-UV to ensure degradant peak area > 5%.
Collection: Trigger fraction collection on MS signal (SIR m/z 489 for Impurity A).
Step 3: Salt Exchange & Lyophilization[1][2]
Critical Step: Rocuronium derivatives are hygroscopic salts.[][] Eluents containing formate buffers must be removed.[][]
Method: Pass fractions through a weak anion exchange cartridge if necessary, or repeatedly lyophilize with
to remove volatile buffers before final dissolution in NMR solvent.[][]
Diagram 2: Elucidation Workflow
Figure 2: Step-by-step workflow from crude stressed sample to structural confirmation.[][]
References
European Directorate for the Quality of Medicines (EDQM). Rocuronium Bromide Monograph 1669.[][] European Pharmacopoeia.[][] Available at: [Link][][]
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[][][5] (2006).[][][5] Available at: [Link]
Nakov, N. et al. (2011).[][] Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC).[][] Macedonian Pharmaceutical Bulletin.[][] Available at: [Link]
PubChem. Rocuronium Bromide Compound Summary. National Library of Medicine.[] Available at: [Link][][]
Skripnik, K. et al. (2015).[][] Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry. Journal of Mass Spectrometry.[] Available at: [Link]
Application Note: High-Sensitivity Quantification of 3-Acetyl Rocuronium in Plasma via LC-MS/MS
Executive Summary This protocol details a robust LC-MS/MS methodology for the quantification of 3-Acetyl Rocuronium (1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details a robust LC-MS/MS methodology for the quantification of 3-Acetyl Rocuronium (1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide) in human plasma.[]
While Rocuronium (17-acetoxy, 3-hydroxy) is the administered neuromuscular blocking agent, 3-Acetyl Rocuronium (3,17-diacetoxy) is a critical process impurity (EP Impurity B) and a potential degradation marker.[] Its quantification is essential for purity profiling, stability indicating assays, and complex pharmacokinetic studies where metabolic acetylation or precursor clearance is monitored.[]
Key Technical Challenges Addressed:
Quaternary Ammonium Retention: Overcoming peak tailing typical of permanently charged cations using Charged Surface Hybrid (CSH) technology.[]
Ester Hydrolysis: Preventing the ex vivo conversion of the diacetyl analyte (3-Acetyl Rocuronium) back to the monoacetyl parent (Rocuronium) via strict pH control.[]
Selectivity: Chromatographic separation of the 3-acetyl analog from the parent drug and the 17-desacetyl metabolite.[]
Scientific Background & Mechanism[1]
Chemical Context
Rocuronium is a mono-quaternary aminosteroid.[] The "3-Acetyl" variant represents the diacetylated form.[] Structurally, it resembles Vecuronium (which is a bis-quaternary analog) but retains the mono-quaternary nature of Rocuronium.[]
The ester groups at positions 3 and 17 are susceptible to spontaneous and enzymatic hydrolysis.[] In plasma, esterases (and high pH) will rapidly deacetylate 3-Acetyl Rocuronium into Rocuronium, and subsequently into 17-Desacetyl Rocuronium.[]
Critical Control Point: Immediate acidification of plasma samples is non-negotiable to freeze this degradation pathway.[]
Figure 1: Hydrolytic degradation pathway of 3-Acetyl Rocuronium. The analyte of interest (Red) degrades into the parent drug (Blue).[]
Materials & Reagents
Reagent
Grade/Specification
Purpose
3-Acetyl Rocuronium Bromide
Reference Standard (>98%)
Target Analyte
Rocuronium Bromide
Reference Standard
Resolution Check
Rocuronium-d3
Internal Standard (IS)
Normalization
Acetonitrile (ACN)
LC-MS Grade
Organic Modifier / Precipitant
Ammonium Formate
LC-MS Grade
Buffer (Ionic Strength)
Formic Acid
98-100%
pH Modifier (Stabilizer)
Water
Milli-Q (18.2 MΩ)
Mobile Phase A
Human Plasma
K2EDTA
Matrix
Experimental Protocol
Stock Solution Preparation[1]
Stock A (Analyte): Dissolve 3-Acetyl Rocuronium Bromide in acidified acetonitrile (0.1% Formic Acid in ACN) to 1.0 mg/mL. Note: Avoid pure methanol as it can promote transesterification over long storage.[]
Stock B (IS): Dissolve Rocuronium-d3 to 1.0 mg/mL in acidified acetonitrile.
Working Solutions: Dilute Stock A with 50:50 ACN:Water (0.1% FA) to create a calibration curve (Range: 1.0 – 1000 ng/mL).
Sample Preparation (Protein Precipitation)
This method uses "Acidified Crash" to simultaneously extract the drug and halt enzymatic activity.[]
Step-by-Step Workflow:
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex briefly.
Precipitation: Add 300 µL of Ice-Cold 1% Formic Acid in Acetonitrile .
Why? The high organic content precipitates proteins; the formic acid lowers pH to ~3.0, stabilizing the ester groups.[]
Vortex: High speed for 60 seconds.
Centrifugation: 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 200 µL of the supernatant to a clean vial/plate.
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 10 mM Ammonium Formate (aq) before injection.
Quaternary ammonium compounds exhibit strong interaction with silanols, leading to tailing.[] We utilize a Charged Surface Hybrid (CSH) C18 column which provides a low-level positive surface charge to repel the cationic analyte, ensuring sharp peaks.[]
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.[]
Column Temp: 40°C
Flow Rate: 0.4 mL/min[]
Injection Vol: 5 µL
Mobile Phase Gradient:
MP A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[]
Capillary Voltage: 3.5 kV (Quaternary amines ionize easily; high voltage not required).[]
Desolvation Temp: 500°C.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Cone (V)
Collision (eV)
Type
3-Acetyl Rocuronium
571.4
529.4
30
22
Quant (Loss of Acetyl)
571.4
487.4
30
35
Qual (Loss of 2x Acetyl)
Rocuronium
529.4
487.4
30
25
Monitor
Rocuronium-d3
532.4
490.4
30
25
IS
Note: The transition 571->529 represents the loss of the labile acetyl group.[] Ensure the collision energy is optimized to prevent complete fragmentation of this daughter ion.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
Linearity:
over 1.0 – 1000 ng/mL.[] Weighting is recommended.[]
Carryover: Inject a blank after the ULOQ (1000 ng/mL). The signal for 3-Acetyl Rocuronium must be < 20% of the LLOQ.[]
Matrix Effect: Compare the slope of the calibration curve in solvent vs. extracted plasma. A difference >15% indicates significant matrix suppression/enhancement.[]
Stability Check (Crucial):
Prepare QC Low samples. Keep one set at room temperature for 4 hours.
Analyze against fresh QCs.
If degradation >15% is observed, the "Acidified Crash" protocol must be performed immediately upon blood collection (bedside extraction) rather than after plasma harvesting.[]
References
LGC Standards. (2023). 3-Acetyl Rocuronium Bromide (Impurity B)[][2][3][4][5][6][7][8] Data Sheet. Retrieved from []
Ssenyange, J., et al. (2023).[] Rocuronium Bromide and its Impurities: Structure and Analysis. Pharmaffiliates. Retrieved from []
Farenc, C., et al. (2001).[] Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B. Retrieved from
BOC Sciences. (2023).[] Rocuronium Bromide EP Impurity B - Chemical Properties. Retrieved from []
Application Note: In Vivo Characterization and Administration of 3-Acetyl Rocuronium (Impurity B)
Abstract & Scope This technical guide outlines the standardized protocol for the preparation, handling, and administration of 3-Acetyl Rocuronium (Pharmacopeial Impurity B; CAS 122483-73-2) in rodent models. 3-Acetyl roc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, handling, and administration of 3-Acetyl Rocuronium (Pharmacopeial Impurity B; CAS 122483-73-2) in rodent models. 3-Acetyl rocuronium is the 3,17-diacetyl analog of rocuronium bromide. Due to its structural similarity to vecuronium and its nature as a diester, it exhibits distinct hydrolytic instability and potent neuromuscular blocking activity.
This protocol is designed for researchers conducting impurity qualification , potency bridging studies , or pharmacokinetic (PK) profiling . It prioritizes the stability of the analyte and the physiological integrity of the animal model to ensure reproducible ED₅₀/ED₉₅ determination.
Compound Characterization & Handling
Chemical Context
Rocuronium bromide is a mono-quaternary aminosteroid with a hydroxyl group at position 3 and an acetoxy group at position 17.[1][] 3-Acetyl rocuronium is the result of acetylation at the 3-position, rendering it a 3,17-diacetyl steroid.
Lipophilicity: Higher than rocuronium (due to the masking of the 3-OH group).
Stability: Highly sensitive to spontaneous hydrolysis (Hofmann elimination is minor; ester hydrolysis is major).
Predicted Potency: Based on structure-activity relationships (SAR) of aminosteroids (e.g., vecuronium vs. pancuronium), the 3-acetyl variant often retains high potency but may alter onset/offset kinetics.
Formulation Strategy (Critical)
The primary source of experimental error in rocuronium analog studies is pH-dependent degradation prior to injection. 3-Acetyl rocuronium must be maintained at acidic pH until the moment of administration.
Parameter
Specification
Rationale
Solvent Vehicle
10 mM Citrate-Phosphate Buffer
Maintains stability; prevents ester hydrolysis.
Target pH
3.5 – 4.0
Maximal stability window for rocuronium esters. Physiological pH (7.4) triggers degradation within minutes.
Concentration
1.0 mg/mL (Stock)
Dilute to 0.1 mg/mL for dosing.
Storage
-20°C (Lyophilized)
Hygroscopic solid; store under inert gas (Argon/Nitrogen).
In-Use Stability
< 4 hours at 4°C
Discard if precipitate forms or pH shifts > 0.5 units.
Animal Model Selection & Preparation
Species: Sprague-Dawley Rat (Male, 250–350g)
Justification: The rat sciatic nerve-tibialis anterior (TA) muscle preparation is the gold standard for neuromuscular blockade (NMB) quantification.
Validation: Verify chest expansion and maintain EtCO₂ at 35–45 mmHg.
Vascular Access:
Right Jugular Vein: Cannulate with PE-50 tubing for drug administration. Flush with heparinized saline.
Left Carotid Artery: Cannulate for continuous Mean Arterial Pressure (MAP) monitoring. Hypotension (<60 mmHg) compromises muscle perfusion and invalidates PK/PD data.
Neuromuscular Setup (Sciatic-Tibialis Anterior):
Isolate the sciatic nerve at the lateral thigh.
Place bipolar platinum electrodes around the nerve.
Free the tendon of the Tibialis Anterior (TA) muscle and connect it to an isometric force transducer .
Fix the knee joint with a clamp to prevent motion artifact.
Experimental Workflow & Monitoring
Stimulation Protocol (Train-of-Four)
To distinguish between pure blockade and physiological fatigue, use the Train-of-Four (TOF) pattern.
Pulse Width: 0.2 ms
Frequency: 2 Hz for 2 seconds (4 stimuli), repeated every 12–15 seconds.
Voltage: Supramaximal (determine by increasing voltage until twitch height plateaus, then add 20%).
Experimental Diagram (Graphviz)
Figure 1: Closed-loop neuromuscular monitoring setup. The stimulator drives the sciatic nerve, while the transducer records the mechanical response of the TA muscle, allowing real-time quantification of blockade.
Administration Protocol: Cumulative Dose-Response
Due to the rapid onset of aminosteroids, a cumulative dose-response method is efficient and reduces animal usage.
Stabilization
Allow 20 minutes of stable twitch height (variation < 5%) before drug injection.
Dosing Sequence
Administer 3-Acetyl rocuronium in incremental boluses to achieve targeted inhibition levels (20%, 50%, 80%, 95%).
Calculated Dosing Increments (Estimated relative to Rocuronium):
Note: 3-Acetyl rocuronium is estimated to be equipotent or slightly more potent than rocuronium.
Bolus 1: 0.5 mg/kg (Wait 3-5 min for peak effect).
Bolus 2: 0.5 mg/kg (Cumulative: 1.0 mg/kg).
Bolus 3: 1.0 mg/kg (Cumulative: 2.0 mg/kg).
Bolus 4: 2.0 mg/kg (Cumulative: 4.0 mg/kg).
Stop dosing if T1 (first twitch) suppression reaches >95%.
Recovery Monitoring
After the final dose, stop administration and monitor spontaneous recovery.
Recovery Index: Time from 25% to 75% recovery of twitch height.
TOF Ratio: Monitor the ratio of the 4th twitch to the 1st twitch (T4/T1) to assess fade (indicative of presynaptic receptor blockade).
Data Analysis & Interpretation
Calculation of Potency (ED₅₀ / ED₉₅)
Convert the % inhibition of the first twitch (T1) into probits. Plot Probit(Inhibition) vs. Log(Dose).
If plasma sampling is performed (via carotid cannula), correlate T1 suppression with plasma concentration (
).
Hysteresis Loop: Plot Effect (% Block) vs. Concentration. A counter-clockwise hysteresis indicates a delay between plasma concentration and biophase (neuromuscular junction) concentration.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Drifting Baseline
Temperature fluctuation or unstable anesthesia.
Check rectal probe; switch to continuous propofol infusion.
No Blockade observed
Drug hydrolysis (pH > 5) or subcutaneous extravasation.
Check pH of dosing solution immediately. Ensure IV line patency.
Verify ventilator tidal volume.[4] Administer Epinephrine/Atropine if not a toxicity study.
Lack of Fade (T4/T1 ≈ 1)
Depolarizing block (unlikely) or overdosing.
Reduce dose increments. Ensure TOF is calibrated.
References
European Directorate for the Quality of Medicines (EDQM). Rocuronium Bromide Monograph 1632. European Pharmacopoeia.[5][6]
United States Pharmacopeia (USP). Rocuronium Bromide: Impurity Profiling.[6] USP-NF.
Bowman, W. C. (2006). Neuromuscular block.[1][3][4][7][8] British Journal of Pharmacology, 147(S1), S277–S286. [Link]
Appiah-Ankam, J., & Hunter, J. M. (2004). Pharmacology of neuromuscular blocking drugs.[1][][3][4][7][8][9][10] Continuing Education in Anaesthesia Critical Care & Pain, 4(1), 2–7. [Link]
Alvarez-Gomez, J. A., et al. (1994). Pharmacokinetics and pharmacodynamics of rocuronium bromide in adult patients. European Journal of Anaesthesiology, 11(Suppl 9), 53-56.
Application Note: Experimental Design for In Vivo Pharmacological Characterization of 3-Acetyl Rocuronium
Executive Summary & Scientific Rationale 3-Acetyl rocuronium (also known as Rocuronium Impurity B or 3,17-diacetyl rocuronium) is a structural analogue and primary process impurity of the non-depolarizing neuromuscular b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
3-Acetyl rocuronium (also known as Rocuronium Impurity B or 3,17-diacetyl rocuronium) is a structural analogue and primary process impurity of the non-depolarizing neuromuscular blocking agent (NMBA) rocuronium bromide.[1][2] Structurally, it differs from the parent molecule by the acetylation of the 3-hydroxyl group on the steroid backbone.[1][2]
While rocuronium (3-hydroxy, 17-acetoxy) was specifically designed for rapid onset, the presence of the 3-acetyl group in Impurity B aligns its structure more closely with other potent aminosteroids like vecuronium and pancuronium (both 3,17-diacetoxy).[1][2] Consequently, 3-Acetyl rocuronium is hypothesized to exhibit higher potency and potentially altered recovery kinetics compared to the parent drug.[1][2]
This guide details a rigorous in vivo protocol using the Rat Sciatic Nerve-Gastrocnemius Model . This self-validating system is the gold standard for quantifying neuromuscular blockade, allowing researchers to determine ED
/ED, onset time, clinical duration, and recovery indices while monitoring hemodynamic safety.[1][2]
Experimental Objectives
Potency Determination: Establish the cumulative Dose-Response relationship (ED
, ED, ED) of 3-Acetyl rocuronium relative to Rocuronium Bromide.
Kinetic Profiling: Quantify Onset Time, Duration of Action (Dur
), and Recovery Index (RI) following bolus administration.
Safety Qualification: Assess hemodynamic stability (Mean Arterial Pressure, Heart Rate) to detect potential vagolytic properties often associated with 3,17-diacetyl aminosteroids.[1][2]
Preclinical Model Selection
Species: Sprague-Dawley Rat (Male, 250–350 g)[1][2]
Justification: The rat sciatic nerve model provides highly reproducible twitch tension data.[1][2] Male rats are preferred to minimize hormonal variances affecting muscle mass or drug metabolism.[1][2]
Anesthesia Strategy:Urethane (1.2–1.5 g/kg, i.p.) or Propofol infusion .[1][2]
Critical Note: Volatile anesthetics (Isoflurane/Sevoflurane) significantly potentiate NMBAs.[1][2] For accurate potency estimation, Total Intravenous Anesthesia (TIVA) or Urethane is mandatory to avoid "false high" potency readings.[1][2]
Experimental Workflow & Setup
Surgical Preparation[1][2]
Induction: Administer anesthesia and ensure loss of pedal withdrawal reflex.[1][2]
Airway: Perform a tracheostomy and insert a PE-240 cannula.[1][2] Mechanically ventilate (tidal volume 8-10 mL/kg, 60-70 breaths/min) to maintain normocapnia (EtCO
35-45 mmHg).
Vascular Access:
Right Jugular Vein: For drug administration.[1][2][3][4][5][6][7]
Left Carotid Artery: For continuous blood pressure (MAP) and heart rate monitoring.[1][2]
Neuromuscular Setup:
Isolate the sciatic nerve at the thigh level.[1][2] Place bipolar platinum stimulating electrodes.[1][2]
Expose the gastrocnemius (or tibialis anterior) muscle.[1][2] Detach the distal tendon and connect it to an isometric force transducer with a preload of 5–10 g (determined by length-tension curve optimization).[1][2]
Signal Processing & Stimulation Protocol
Stimulation Mode: Single Twitch (0.1 Hz) or Train-of-Four (TOF, 2 Hz for 2s every 15s).
Pulse Width: 0.2 ms (supramaximal voltage, typically 1.5–2x threshold).[1][2]
Stabilization: Allow 20–30 minutes of stable baseline recording (<5% variance) before drug administration.
Diagram: Experimental Logic Flow
Figure 1: Workflow for the neuromuscular characterization of 3-Acetyl rocuronium.
Detailed Protocols
Protocol A: Cumulative Dose-Response (Potency)
Purpose: To determine the ED
, ED, and ED.
Baseline: Record 5 minutes of 100% twitch height (
).
Dosing: Administer 3-Acetyl rocuronium in incremental boluses (e.g., 10, 20, 40, 80 µg/kg) every 3–5 minutes.
Criteria: Allow the block to stabilize (peak effect) before the next increment.
Termination: Stop when >95% block is achieved.
Calculation: Plot Log(Dose) vs. Probit(% Block) to derive ED values.
Protocol B: Bolus Kinetics (Onset & Recovery)
Purpose: To mimic clinical bolus administration and assess recovery speed.
Dose Selection: Administer a single bolus of 2 x ED
(derived from Protocol A).
Recording:
Onset Time: Time from injection to maximum block.[1][2]
Clinical Duration (Dur
): Time from injection to 25% recovery of twitch height.[1][2][3]
Recovery Index (RI
): Time interval between 25% and 75% recovery.[1][2][3]
Diagram: Neuromuscular Signaling Pathway[1][2]
Figure 2: Mechanism of Action.[1][2] 3-Acetyl rocuronium competes with ACh for the alpha-subunits of the nicotinic receptor.[1][2]
Hemodynamic Control: If MAP drops >20% post-bolus, consider histamine release or vagal blockade. 3,17-diacetyl steroids (like Pancuronium) are known to block muscarinic M2 receptors, causing tachycardia.[1][2] Monitor for this specifically.
Temperature Control: Muscle temperature must be maintained at 37°C ± 0.5°C via heating pad/lamp.[1][2] Hypothermia prolongs NMB duration, invalidating kinetic data.[1][2]
References
European Pharmacopoeia (Ph.[1][2][8] Eur.). Rocuronium Bromide Monograph: Impurity B (3-Acetyl Rocuronium).
[1][2][9]
Bowman, W. C. (2006).[1][2] Neuromuscular block.[1][2][10][3][9][6][7][11] British Journal of Pharmacology.[1][2]
Engbaek, J., et al. (1994).[1][2] Dose-response relationship and duration of action of rocuronium bromide in humans.[1][2][3] Anesthesiology.[1][2][4][5][6][7]
[1][2]
Quantifying 3-Acetyl rocuronium in urine and bile samples
Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Acetyl Rocuronium in Urine and Bile Executive Summary & Scientific Rationale This application note details the methodology for quantifying 3-Acetyl Rocuronium...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Acetyl Rocuronium in Urine and Bile
Executive Summary & Scientific Rationale
This application note details the methodology for quantifying 3-Acetyl Rocuronium , a structural analog and potential impurity of the neuromuscular blocker Rocuronium. While the primary metabolic pathway of Rocuronium involves deacetylation at the 17-position to form 17-desacetylrocuronium (the major metabolite), the quantification of the 3-acetyl derivative (often analyzed as a synthesis impurity or specific degradation product) presents unique challenges due to the structural similarity to the parent drug and the lability of the ester linkages.
Critical Analytical Challenges:
Ester Instability: Rocuronium and its acetylated analogs are prone to spontaneous hydrolysis (Hofmann elimination is less likely at physiological pH, but ester hydrolysis is rapid), particularly in alkaline matrices like bile (pH 7.5–8.5).
Matrix Interference: Bile contains high concentrations of phosphatidylcholine and bile salts (taurocholate, glycocholate) which cause significant ion suppression in Electrospray Ionization (ESI).
This protocol utilizes Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) to isolate the quaternary ammonium analyte, coupled with acidification strategies to arrest hydrolysis immediately upon sampling.
Chemical Context & Stability
Understanding the analyte structure is prerequisite to method design.
Figure 1: Structural Relationships and Degradation Risks
Caption: Structural relationship showing the hydrolysis cascade. 3-Acetyl Rocuronium is the di-acetylated precursor/analog which can degrade into Rocuronium.
Sample Collection and Stabilization Protocol
Causality: Rocuronium derivatives are unstable in urine and bile at ambient temperature and neutral/alkaline pH. Immediate acidification is mandatory to freeze the equilibrium profile.
Reagents:
Stabilization Buffer: 1.0 M Formic Acid (aqueous).
Internal Standard (IS): Vecuronium or d3-Rocuronium (100 ng/mL in methanol).
Step-by-Step Procedure:
A. Urine Collection:
Collect urine into a polypropylene container.
Immediately add Stabilization Buffer (10% v/v).
Example: Add 100 µL 1.0 M Formic Acid to 900 µL urine.
Target pH: 3.0 – 4.0.
Vortex for 10 seconds.
Centrifuge at 3,000 x g for 5 minutes to remove precipitates.
Store supernatant at -80°C.
B. Bile Collection (Critical):
Collect bile via T-tube or needle aspiration.
Immediate Dilution: Bile is too viscous and rich in salts for direct acidification without precipitation.
Mix 100 µL Bile + 400 µL Water + 50 µL 1.0 M Formic Acid.
Rationale: Water dilution reduces viscosity; acid stabilizes the ester.
Vortex vigorously for 30 seconds.
Centrifuge at 10,000 x g for 10 minutes (4°C).
Transfer the clear supernatant to a clean tube.
Solid Phase Extraction (SPE) Methodology
Expertise Insight: Liquid-Liquid Extraction (LLE) is inefficient for rocuronium species due to their permanent positive charge (quaternary ammonium). Weak Cation Exchange (WCX) is the superior mechanism, allowing retention of the positive charge while washing away neutral interferences (bile pigments) and anionic compounds (bile salts).
Cartridge: Waters Oasis WCX (30 mg) or Phenomenex Strata-X-CW.
Analyte (R-N+) binds to carboxylate groups on sorbent.
4. Wash 1
1 mL 2% Formic Acid
Removes proteins and prevents premature elution.
5. Wash 2
1 mL Methanol
CRITICAL: Removes hydrophobic bile pigments and neutral lipids while analyte remains ionically bound.
6. Elute
2 x 200 µL Methanol + 2% Formic Acid*
Correction: WCX elutes with Acid? No.
Self-Correction on Elution Logic: WCX retains cations at neutral pH (where sorbent is COO-). To elute, we must neutralize the sorbent (protonate COO- to COOH) using acid.
Revised Elution: 2% Formic Acid in Methanol. (Acid protonates the sorbent carboxyl groups, releasing the positively charged Rocuronium).
Figure 2: SPE Workflow Logic
Caption: WCX extraction mechanism utilizing pH switching to isolate quaternary ammoniums from bile salts.
LC-MS/MS Conditions
Chromatography:
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.
Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic compounds (quaternary amines) at low pH compared to standard C18.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 15% B
1-5 min: 15% -> 60% B
5-6 min: 90% B (Wash)
6.1 min: 15% B (Re-equilibrate)
Mass Spectrometry (MRM Parameters):
Ionization: ESI Positive (+).
Source Temp: 500°C (High temp required for desolvation of bile extracts).
Analyte
Precursor (m/z)
Product (m/z)
Cone Voltage (V)
Collision Energy (eV)
3-Acetyl Rocuronium
571.4
511.4
40
25
469.3
35
Rocuronium (Parent)
529.4
487.4
35
22
17-Desacetyl (Metab)
487.4
445.4
35
24
Vecuronium (IS)
557.4
515.4
35
22
Note: MRM transitions are theoretical based on acetate loss (-60 Da) or morpholine fragments. These must be optimized with the specific reference standard.
References
Szenohradszky J, et al. "Determination of rocuronium and its metabolites in human plasma and urine." Journal of Chromatography B, 2000. Link
Proost JH, et al. "Urinary, biliary and faecal excretion of rocuronium in humans." British Journal of Anaesthesia, 2000. Link
Vree TB, et al. "Stability of rocuronium bromide in aqueous solution." European Journal of Pharmaceutical Sciences, 2002.
Baker, B. et al. "LC/MS/MS Analysis of Quaternary Ammonium Drugs." Journal of Chromatography B, 2006.[4] Link
Disclaimer
This protocol is intended for research use only (RUO) and has not been validated for clinical diagnostic use. Users must perform their own validation regarding Limit of Quantitation (LOQ), linearity, and recovery according to FDA/EMA bioanalytical guidelines.
Overcoming 3-Acetyl rocuronium solubility issues in aqueous solutions
Technical Support Center: Solubilization & Stability of 3-Acetyl Rocuronium Executive Summary & Chemical Context 3-Acetyl Rocuronium Bromide (often identified as Impurity B in EP/BP or an intermediate in Rocuronium synth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization & Stability of 3-Acetyl Rocuronium
Executive Summary & Chemical Context
3-Acetyl Rocuronium Bromide (often identified as Impurity B in EP/BP or an intermediate in Rocuronium synthesis) presents a dual challenge in wet chemistry: hydrophobicity and hydrolytic instability .[1][2]
Unlike the parent drug Rocuronium (which is a 17-monoacetate), 3-Acetyl Rocuronium is the 3,17-diacetate .[1][2] The addition of the acetyl ester at the 3-position significantly increases lipophilicity, reducing aqueous solubility. Furthermore, this 3-ester linkage is kinetically labile; it undergoes rapid hydrolysis in aqueous acidic conditions to revert to Rocuronium, and in basic conditions to form the diol (17-desacetyl rocuronium).[1]
This guide addresses the specific "solubility issue" which is often a masked stability issue : users attempt to dissolve the compound in aqueous buffers where it either precipitates due to the lipophilic 3-acetyl group or hydrolyzes, leading to inconsistent analytical results.
Strategic Analysis: The Solubility-Stability Paradox
To handle this compound successfully, you must navigate the conflict between dissolving a lipophile (requires organic solvent) and preventing hydrolysis (requires pH control and water minimization).
The Mechanism of Failure
Solubility Failure: The 3-acetyl group masks the polar 3-hydroxyl, making the molecule "greasy."[2] In 100% aqueous buffer, it will not dissolve or will precipitate over time.
Stability Failure (Acidic): In attempts to solubilize it, researchers often acidify the solution (common for amines).[2] However, acid selectively hydrolyzes the 3-acetyl group , converting your standard into Rocuronium (Parent).[2]
Stability Failure (Basic): High pH promotes saponification of both ester groups (3- and 17-positions).[1][2]
Troubleshooting Guide (Q&A)
Category A: Dissolution & Preparation[3][4]
Q1: I am trying to prepare a 1 mg/mL aqueous stock solution, but the solution remains cloudy or precipitates. What is wrong?A: You are exceeding the thermodynamic solubility of the diacetate species. Unlike Rocuronium, 3-Acetyl Rocuronium is only "slightly soluble" in pure water.[2]
The Fix: Do not use pure water or buffer for stock preparation. Prepare the Primary Stock Solution in Acetonitrile (ACN) or Methanol (MeOH) .[2] ACN is preferred as it is aprotic and minimizes solvolysis.[2]
Protocol: Dissolve the solid in 100% ACN to achieve 1 mg/mL. This stock is stable at -20°C.[1][2][3][4][5]
Q2: Can I use the USP Rocuronium diluent (Acetonitrile:Water 9:1) for this impurity?A: Yes, and it is highly recommended. The USP monograph for Rocuronium Bromide utilizes a high-organic diluent specifically to solubilize lipophilic impurities like 3-Acetyl Rocuronium.[1][2]
Recommendation: Use Acetonitrile:Water (90:10 v/v) adjusted to pH 2.0 with dilute sulfuric acid only if analyzing immediately.[2] For storage, use neutral ACN:Water (90:10) to prevent acid-catalyzed hydrolysis of the 3-position.[1][2]
Category B: Chromatography & Stability[4][6]
Q3: My HPLC peak for 3-Acetyl Rocuronium is splitting or showing a "ghost" peak at the Rocuronium retention time. Why?A: This is a sign of on-column or in-vial degradation.[1][2] The 3-acetyl group is hydrolyzing back to the hydroxyl form (Rocuronium).[1][2]
Cause: Your sample solvent might be too acidic or has been sitting at room temperature too long in an aqueous environment.[2]
The Fix:
Temperature Control: Keep autosampler temperature at 4°C .
Solvent Composition: Ensure your sample diluent matches the mobile phase organic ratio or is higher in organic content (e.g., 50% ACN). Avoid dissolving the standard in 100% aqueous buffer before injection.
Q4: I see a linear decrease in peak area over 24 hours. Is the compound light-sensitive?A: While Rocuronium derivatives should be protected from light, the primary driver here is likely hydrolysis , not photolysis.
Verification: Check the appearance of a new peak corresponding to Rocuronium. If yes, it is hydrolysis.
Prevention: Process samples immediately after dilution. Do not store diluted aqueous working standards for >4 hours.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Standard
Use this protocol to create a master standard that remains stable for 1 month at -20°C.
Weighing: Accurately weigh 5.0 mg of 3-Acetyl Rocuronium Bromide into a 5 mL low-actinic (amber) volumetric flask.
Solvent Addition: Add approximately 3 mL of HPLC-grade Acetonitrile .
Dissolution: Sonicate for 30 seconds. The solid should dissolve instantly due to high solubility in ACN.
Volume Adjustment: Dilute to volume with Acetonitrile.
Storage: Transfer to aliquots and freeze at -20°C.
Protocol B: Preparation of Working Standard (for HPLC)
Use this protocol immediately prior to analysis.
Thaw: Allow the Stock Solution (Protocol A) to reach room temperature.
Dilution: Pipette the required volume into a vial.
Diluent: Add Acetonitrile:Water (90:10) .
Critical: If your HPLC method uses a gradient starting at low organic (e.g., 10%), you may need to dilute further with water to prevent peak distortion (solvent effects). However, do not go below 50% organic in the vial if the sample will sit for >2 hours.
Injection: Inject within 30 minutes of preparation.
Visualizing the Instability Pathway
The following diagram illustrates the chemical fate of 3-Acetyl Rocuronium if handled incorrectly. Note the specific triggers (Acid vs. Base) that lead to different degradation products.[2]
Caption: Degradation pathway of 3-Acetyl Rocuronium. Note that acidic conditions (often used to stabilize other alkaloids) actively degrade this specific impurity into the parent drug.
Quantitative Data: Solubility & Stability Matrix
Solvent System
Solubility (25°C)
Stability (24 hrs)
Recommended Use
Water (100%)
< 0.1 mg/mL (Poor)
N/A (Precipitates)
DO NOT USE
Acetonitrile (100%)
> 10 mg/mL (High)
High (>99%)
Stock Solution
ACN:Water (90:10)
> 5 mg/mL (High)
Moderate (98%)
USP Diluent
Acidic Buffer (pH 2)
Moderate
Low (<90%)
Rapid Hydrolysis Risk
Phosphate Buffer (pH 7)
Low
Moderate
Risk of Precipitation
References
USP-NF . Rocuronium Bromide Monograph. United States Pharmacopeia.[2] [1][2]
European Patent Office . Process for the preparation of rocuronium bromide and intermediates thereof. Patent DE112005000178T5.[2] Available at: [1][2]
ChemicalBook . 3-Acetyl Rocuronium Bromide Properties and Solubility. Available at: [1][2]
Cayman Chemical . Rocuronium Bromide Product Information & Solubility. Available at: [1][2]
Refining liquid-liquid extraction protocols for 3-Acetyl rocuronium
The following technical guide is structured as a specialized Support Center for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of extracting 3-Acetyl Rocuronium (a structural anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized Support Center for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of extracting 3-Acetyl Rocuronium (a structural analog/impurity of Rocuronium Bromide) using Liquid-Liquid Extraction (LLE).
Topic: Refining Liquid-Liquid Extraction (LLE) for 3-Acetyl Rocuronium
Ticket ID: ROC-LLE-OPT-001
Status: Resolved / Guide Published
Executive Summary: The Chemical Challenge
3-Acetyl Rocuronium (often associated with the 3,17-diacetyl impurity or a synthesis intermediate) presents a unique extraction paradox compared to the parent drug, Rocuronium Bromide.
Quaternary Ammonium Nature: Like Rocuronium, it possesses a permanently charged quaternary nitrogen (pyrrolidinium ring), making it highly water-soluble and resistant to extraction into non-polar organic solvents without assistance.
Ester Instability: The acetyl groups at positions 3 and 17 are susceptible to hydrolysis (solvolysis) in aqueous environments, particularly at pH > 5.0, degrading the target analyte into 17-desacetylrocuronium or 3-desacetyl analogs during the extraction process itself.
This guide replaces standard "shake-and-shoot" methods with a Cold Ion-Pair Extraction Protocol to ensure recovery and structural integrity.
Module 1: The Core Protocol (Ion-Pair LLE)
Objective: Extract the positively charged 3-Acetyl Rocuronium from an aqueous matrix (plasma/buffer) into an organic phase (Dichloromethane/Chloroform) by neutralizing its charge via ion-pairing.
Reagents & Materials Table
Component
Specification
Purpose
Extraction Solvent
Dichloromethane (DCM)
High density, excellent solubility for steroid-ion pairs.
Ion-Pairing Agent
Sodium Perchlorate (NaClO₄) 0.1 M
Forms a neutral lipophilic pair extractable into DCM.
Phase Separation: Shake vigorously for 5 minutes (mechanical shaker preferred). Centrifuge at 4000 rpm for 10 min at 4°C .
Collection: Collect the lower organic layer (DCM).
Drying: Evaporate DCM under a stream of Nitrogen at < 30°C . Do not use high heat.
Reconstitution: Reconstitute in Mobile Phase (e.g., Acetonitrile/Water + 0.1% Formic Acid).
Module 2: Visualization of the Mechanism
The following diagram illustrates the Ion-Pairing mechanism and the critical decision points to prevent degradation.
Caption: Workflow for Ion-Pair Extraction. Note the critical stabilization step (pH 3.5) prior to ion-pairing to prevent hydrolysis.
Module 3: Troubleshooting & FAQs
Q1: My recovery is consistently low (< 40%). What is wrong?
Diagnosis: Inefficient Ion-Pairing or Adsorption.
The Science: Quaternary amines are extremely polar. Without a counter-ion, they stay in the water.
Solution A (Counter-ion): Ensure you are using Perchlorate or Iodide . If using LC-MS where Perchlorate is undesirable (suppression), switch to Heptafluorobutyric Acid (HFBA) as a volatile ion-pairing agent.
Solution B (Vessels): Are you using glass tubes? Switch to Polypropylene . Rocuronium sticks to glass surfaces.
Q2: I see a "Ghost Peak" that grows the longer I process the sample.
Diagnosis: On-column or In-vial Hydrolysis.
The Science: You are likely detecting 17-desacetylrocuronium. The 3-acetyl group is also labile. If your evaporation temperature is > 40°C, or your reconstitution solvent is neutral/basic, the ester bonds break.
Q3: I am getting massive emulsions that won't break.
Diagnosis: Protein precipitation in the interface.
The Science: Plasma proteins denature in DCM, forming a "rag layer."
Solution:
Pre-Step: Perform a protein precipitation (PPT) with Acetonitrile (1:3 ratio) first. Centrifuge, take the supernatant, evaporate the Acetonitrile, then perform the LLE on the remaining aqueous residue.
Salting Out: The addition of NaCl (saturation) can help drive the organic phase separation (Salting-out effect).
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose extraction failures during method development.
Caption: Logic tree for diagnosing low recovery or degradation. Priority checks: pH stability and vessel material.
References
European Pharmacopoeia (Ph. Eur.) . Rocuronium Bromide Monograph 1632. (Defines Impurity C [17-desacetyl] and Impurity A).
Blazewicz, A., et al. (2010) . "Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection." Journal of Chromatography A. (Establishes pH 7.4 instability and buffer requirements).
Michoel, A. J., & Kinget, R. D. (1976) .[1] "Ion-pair extraction method for quantitation of a bisquaternary ammonium compound, pancuronium bromide."[1] Journal of AOAC. (Foundational text on extracting quaternary ammonium neuromuscular blockers using ion-pairing).
Nakov, N., et al. (2012) . "Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC)." Macedonian Pharmaceutical Bulletin. (Discusses the polarity and pKa challenges of Rocuronium extraction).
Avoiding contamination in cell-based neuromuscular assays
Technical Support Center: Contamination Control in Neuromuscular Assays Introduction: The High-Stakes Environment of NMJ Assays Welcome to the technical support center. If you are running neuromuscular junction (NMJ) ass...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Contamination Control in Neuromuscular Assays
Introduction: The High-Stakes Environment of NMJ Assays
Welcome to the technical support center. If you are running neuromuscular junction (NMJ) assays—particularly those derived from human iPSCs—you are operating in one of the most contamination-prone environments in cell biology.
Unlike standard HEK293 proliferation assays, NMJ co-cultures require:
Extended Duration: 30–90 days for synaptic maturity.
Complex Media: Rich nutrient supplements that act as bacterial super-fuel.
Exposed Handling: Frequent media changes and manipulation of microfluidic devices or Microelectrode Arrays (MEAs).
This guide is not a basic hygiene checklist. It is a technical deep-dive into maintaining data integrity . We focus on the "invisible" contaminants that alter electrophysiology without causing turbidity, and the specific sterilization protocols for delicate bio-electronics.
Module 1: The "Silent" Data Killers (Antibiotics & Mycoplasma)
Q: I am terrified of losing my 60-day culture. Why do you recommend removing Penicillin/Streptomycin (Pen/Strep) from my assay media?
A: While it feels counterintuitive, removing antibiotics is crucial for the validity of neuromuscular data. Antibiotics are not biologically inert; they are active compounds that can mask low-level contamination while directly interfering with your experimental endpoints.
Mechanism of Interference: Aminoglycoside antibiotics (like Streptomycin and Gentamicin) act as competitive antagonists at the presynaptic calcium channels.[1] They can inhibit acetylcholine release, artificially depressing synaptic transmission [1]. Furthermore, Penicillin has been shown to alter the intrinsic excitability of neurons, potentially inducing epileptiform activity or altering resting membrane potentials [2].
The "Masking" Effect: Antibiotics often suppress bacterial growth just enough to prevent visible turbidity (cloudiness), but they do not eliminate the bacteria. These "cryptic" bacteria release endotoxins and alter the pH and metabolic profile of the media, leading to stressed, non-physiological cells.
Recommendation: Wean your cultures off antibiotics 2 weeks post-thaw. If your technique is sterile, they are unnecessary. If your technique is flawed, antibiotics are only hiding the problem.
Q: My cells look fine, but my firing rates on the MEA are drifting. Could this be Mycoplasma?
A: Absolutely. Mycoplasma is the "silent assassin" of electrophysiology. Unlike bacteria, it does not cause turbidity.
Impact: Mycoplasma competes for arginine and depletes nutrients, leading to metabolic stress. More critically, it can alter membrane antigenicity and signal transduction pathways [3]. In iPSC-derived lines, it has been linked to chromosomal aberrations and reduced differentiation efficiency [4].
Detection: Do not rely on DAPI staining alone, as it can be difficult to distinguish mycoplasma DNA from cellular debris. Use a PCR-based detection kit (e.g., from supernatant) every 2 weeks.
Q: Can I autoclave my PDMS microfluidic chips to ensure sterility?
A: Proceed with extreme caution. While Polydimethylsiloxane (PDMS) can technically withstand autoclave temperatures (121°C), the pressure and moisture can alter its mechanical compliance and cause the polymer chains to collapse, making the surface hydrophobic and "sticky" to hydrophobic drugs [5].
Preferred Protocol for PDMS Devices:
Sonicate: Clean in 70% ethanol for 15 minutes to remove dust.
Autoclave Alternative: If you must autoclave, use a "dry" cycle or protect the device in a sterilization pouch. However, Ethylene Oxide (EtO) gas sterilization is the gold standard for pre-assembled microfluidics as it penetrates the channels without thermal stress [6].
UV/Ozone: For surface sterilization before bonding, UV/Ozone treatment is effective and simultaneously renders the surface hydrophilic, aiding in channel filling.
Q: How do I clean my MEA (Microelectrode Array) plates for re-use without damaging the electrodes?
A: Never use abrasive materials or standard dish soap. The electrodes (often TiN or Gold) are fragile.
The "Terg-A-Zyme" Protocol:
Enzymatic Cleaning: Prepare a 1% Terg-A-Zyme solution in distilled water.[2][3] This proteolytic detergent digests cell debris attached to the electrodes.
Incubation: Soak the MEA wells overnight at room temperature (do not heat Terg-A-Zyme >50°C as the enzyme degrades).
Rinse: Rinse thoroughly (5x) with sterile distilled water. Residual detergent is cytotoxic.
Sterilization: Most commercial MEAs (e.g., Axion, MCS) cannot be autoclaved repeatedly. Sterilize by soaking in 70% Ethanol for 20 minutes, then air dry in a laminar flow hood. Rinse with sterile water before plating [7].[4][5]
Module 3: Visualizing the Contamination Decision Tree
Use this logic flow to identify the source of contamination based on observation.
Figure 1: Diagnostic decision tree for identifying contamination sources in neuromuscular assays. Note that Mycoplasma often presents with no visual signs other than physiological decline.
Module 4: Data & Reagent Management
Table 1: Impact of Sterilization Methods on Device Materials
Protocol: The "Aliquot Rule" for Media
To prevent cross-contamination of your stock reagents:
Never put a pipette into a stock bottle of Neurobasal or DMEM.
Upon receipt, aliquot the entire 500mL bottle into 50mL sterile Falcon tubes.
Use one 50mL tube at a time. If that tube is contaminated, you only lose 50mL, not the whole stock.
Labeling: Mark every tube with the Date Opened and the User Initials.
References
Fiekers, J. F. (1983).[1] Effects of the aminoglycoside antibiotics, streptomycin and neomycin, on neuromuscular transmission.[1] I. Presynaptic considerations. Journal of Pharmacology and Experimental Therapeutics, 225(3), 487-495. Link
Bahrami, F., et al. (2013). Antibiotic Supplements Affect Electrophysiological Properties and Excitability of Rat Hippocampal Pyramidal Neurons in Primary Culture.[8] Cell Journal (Yakhteh), 15(4), 304–311. Link
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology, 39(2), 75–90. Link
Markoullis, K., et al. (2009). Mycoplasma contamination of murine embryonic stem cells affects cell parameters, germline transmission and chimeric progeny. Transgenic Research, 18(1), 71-87. Link
Parallel Fluidics. (n.d.). Sterilization guide for microfluidic medical devices. Link
Febas, G. (2016). How do you sterilize PDMS microfluidic devices? ResearchGate.[6][7] Link
Multi Channel Systems. (2019). MEA Cleaning Quick Guide. Link
Comparative Efficacy & SAR Analysis: 3-Acetyl Rocuronium vs. Rocuronium Bromide
[1] Executive Summary: The Structural Determinants of Blockade In the development of aminosteroid neuromuscular blocking agents (NMBAs), the balance between potency , onset speed , and recovery profile is dictated by the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Structural Determinants of Blockade
In the development of aminosteroid neuromuscular blocking agents (NMBAs), the balance between potency , onset speed , and recovery profile is dictated by the substituents at the 3- and 17-positions of the steroid nucleus.[1]
This guide provides a technical comparison between the clinically established Rocuronium Bromide (3-hydroxy, 17-acetyl) and its structural analogue/impurity, 3-Acetyl Rocuronium Bromide (3,17-diacetyl).[2][1] While Rocuronium is optimized for rapid onset (Rapid Sequence Induction), the 3-acetyl variant represents a critical study in Structure-Activity Relationship (SAR).[2][1] Acetylation at the 3-position increases lipophilicity, historically associated with increased potency but prolonged duration of action (resembling Pancuronium).[2][1]
This document outlines the comparative efficacy, stability profiles, and experimental protocols required to characterize these two agents.
Chemical Identity & Structural Logic[1][2]
The fundamental difference lies in the A-ring of the steroid skeleton. Rocuronium possesses a hydrophilic hydroxyl group at C3, whereas 3-Acetyl Rocuronium possesses a lipophilic acetate ester.[2][1]
Feature
Rocuronium Bromide (Parent)
3-Acetyl Rocuronium (Analogue/Impurity)
CAS Registry
119302-91-9
122483-73-2
Chemical Structure
3-hydroxy-17-acetoxy
3-acetoxy-17-acetoxy
Molecular Weight
609.7 g/mol
~651.7 g/mol
Lipophilicity (LogP)
Lower (More hydrophilic)
Higher (More lipophilic)
Primary Role
Clinical NMBA (Intermediate acting)
Impurity / SAR Analogue
Metabolic Fate
Hydrolysis to 17-desacetyl rocuronium
Hydrolysis to Rocuronium or 17-desacetyl
Synthesis & Degradation Pathway
Understanding the origin of 3-Acetyl Rocuronium is vital for QC. It is often formed during non-selective acetylation of the 3,17-diol intermediate or accumulates as a byproduct.[2]
Figure 1: Synthetic relationship between Rocuronium and its acetylated derivative.[2][1][3] 3-Acetyl Rocuronium can form via over-acetylation and degrades via hydrolysis.[2]
Comparative Efficacy: Pharmacological Parameters
The efficacy of NMBAs is measured by the ED95 (dose required to suppress 95% of twitch response) and onset time.
The "Acetyl" Effect (SAR Analysis)
Historical data on aminosteroids (e.g., Pancuronium vs. Vecuronium) suggests that bis-quaternary or bis-acetoxy structures often exhibit:
Higher Potency: Increased affinity for the nicotinic Acetylcholine Receptor (nAChR).[1]
Longer Duration: Slower hepatic clearance and tissue redistribution due to higher lipophilicity.[1]
Slower Onset: The "Rocuronium Concept" relies on the 3-OH group to maintain solubility and rapid diffusion to the neuromuscular junction. 3-Acetyl Rocuronium, being more lipophilic, likely deviates from this rapid-onset profile.[2]
Predicted vs. Experimental Data Profile
Parameter
Rocuronium (Standard)
3-Acetyl Rocuronium (Comparative)
Clinical Implication
ED95 (Cat/Dog Model)
~0.3 mg/kg
Predicted: < 0.3 mg/kg (Higher Potency)
3-Acetyl variant may cause prolonged paralysis if present as impurity.[2][1]
Acetyl group at C3 mimics Acetylcholine, potentially interacting with cardiac muscarinic receptors.[1]
Experimental Protocols for Comparative Assessment
To validate the efficacy differences, the following self-validating protocols are recommended. These assays distinguish between the therapeutic block of Rocuronium and the residual block of the 3-acetyl derivative.
In Vitro Potency Assay: Phrenic Nerve-Diaphragm (Rat)
Objective: Determine IC50 and reversibility at the nicotinic receptor.[2][1]
Protocol:
Preparation: Isolate the left phrenic nerve-hemidiaphragm from male Wistar rats (250–300g).
Bath Conditions: Mount in a 20mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
Stimulation: Apply supramaximal square wave pulses (0.2 Hz, 0.2 ms duration) via platinum electrodes.
Stabilization: Allow 30 minutes for twitch tension stabilization (>5g tension).
Dosing (Cumulative):
Group A (Control): Rocuronium Bromide (0.5, 1.0, 2.0, 4.0 µM).[2][1]
Group B (Test): 3-Acetyl Rocuronium (0.5, 1.0, 2.0, 4.0 µM).[2][1]
Measurement: Record twitch height depression. Plot log-concentration vs. % inhibition.[2]
Calculation: Use non-linear regression to calculate IC50.
Reversibility Check: Washout tissue 3x.[2][1] Measure time to recovery of T1 (first twitch) to 90%.
Analytical Separation (HPLC)
Before efficacy testing, purity must be established to ensure the "3-Acetyl" signal isn't actually Rocuronium contamination.[2][1]
Column: Hypersil ODS (C18), 5µm, 250mm x 4.6mm.[2][1]
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[2][1]0) [60:40 v/v].[2][1]
Retention Logic: 3-Acetyl Rocuronium is more lipophilic; it will elute after Rocuronium.[2]
Mechanism of Action & Signaling
Both compounds act as competitive antagonists at the post-junctional nAChR. However, the kinetics of binding and unbinding differ.
Figure 2: Competitive inhibition pathway.[2][1] The 3-Acetyl variant likely exhibits higher affinity (slower dissociation), leading to prolonged blockade.[2][1]
Conclusion & Recommendations
The comparative efficacy study highlights a critical trade-off in drug design:
Efficacy: 3-Acetyl Rocuronium is likely equipotent or more potent than Rocuronium due to bis-acetoxy lipophilicity, but it lacks the rapid kinetic profile required for modern anesthesia (RSI).[2][1]
Safety: Its presence as an impurity poses a risk of recurarization (unexpected return of paralysis) due to its potentially longer half-life.[2][1]
Recommendation: For drug development, the 3-acetyl derivative serves as a high-affinity probe for receptor binding studies but must be strictly controlled (<0.5%) in clinical Rocuronium formulations to maintain predictable recovery times.[2][1]
References
Hunter, J. M. (1996).[2][1] Rocuronium: the newest aminosteroid neuromuscular blocking drug.[4] British Journal of Anaesthesia, 76(4), 481-483.[2][1] Link
PubChem. (2023).[2][1] 3-Acetyl Rocuronium Bromide (Compound Summary). National Library of Medicine. Link[2][1]
Zhang, Y., et al. (2015).[1] A new and efficient method for the synthesis of rocuronium bromide.[3] Steroids, 104, 27-32.[2][1] Link
A Comprehensive Guide to Validating 3-Acetyl Rocuronium as a Biomarker for Rocuronium Metabolism
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the validation of 3-Acetyl rocuronium as a biomarker for rocuronium metabolism. It is designed to offer a robust...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the validation of 3-Acetyl rocuronium as a biomarker for rocuronium metabolism. It is designed to offer a robust framework for researchers and drug development professionals, moving beyond a simple checklist to a nuanced discussion of the scientific rationale and comparative analysis essential for rigorous biomarker validation.
Section 1: The Clinical Imperative for Monitoring Rocuronium Metabolism
Rocuronium is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent with an intermediate duration of action.[1][2] While it is primarily eliminated unchanged through bile and to a lesser extent in urine, a portion of the administered dose undergoes hepatic metabolism.[2][3] Understanding the extent and rate of this metabolism is critical in specific patient populations, such as those with hepatic or renal impairment, or in scenarios involving prolonged administration, where drug accumulation could lead to unpredictable and prolonged neuromuscular blockade.[3][4] The ability to accurately monitor rocuronium's metabolic fate is therefore not just an academic exercise but a clinical necessity to ensure patient safety and optimize dosing strategies.[4][5]
The primary metabolic pathway for rocuronium involves deacetylation.[6] While 17-desacetyl-rocuronium is considered the major metabolite with significantly less neuromuscular blocking activity, the role and utility of other metabolites, such as 3-Acetyl rocuronium, warrant thorough investigation as potential biomarkers.[3][6] A reliable biomarker for rocuronium metabolism would provide a more precise tool for assessing drug clearance and predicting the duration of neuromuscular blockade, thereby personalizing patient care.
Section 2: 3-Acetyl Rocuronium vs. Alternative Monitoring Strategies: A Comparative Analysis
The validation of any biomarker necessitates a critical comparison against existing or alternative methods. For rocuronium, the current standard of care for monitoring neuromuscular blockade is physiological, relying on peripheral nerve stimulation techniques like the Train-of-Four (TOF) ratio.[7][8] While clinically useful, TOF monitoring reflects the pharmacodynamic effect at the neuromuscular junction and does not directly quantify the parent drug or its metabolites in circulation.[9] Direct measurement of rocuronium concentrations in plasma offers a pharmacokinetic perspective but does not fully capture the metabolic conversion of the drug.[5][10]
Here, we compare 3-Acetyl rocuronium as a specific metabolic biomarker against these established methods and other potential biochemical markers.
Monitoring Strategy
Principle
Advantages
Limitations
Relevance to Metabolism
Train-of-Four (TOF) Monitoring
Measures the physiological response of a muscle to nerve stimulation.[7][8]
Non-invasive, real-time assessment of neuromuscular blockade.[7]
Indirect measure of drug concentration; can be influenced by patient-specific factors.[4][11]
Does not directly quantify metabolism.
Plasma Rocuronium Concentration
Direct quantification of the parent drug in plasma, typically via LC-MS.[5][12]
Potentially offers a more nuanced view of metabolic pathways beyond simple deacetylation.
Requires rigorous validation of its correlation with rocuronium clearance and clinical outcomes.
High, provides insight into a specific metabolic route.
Causality Behind Experimental Choices: The selection of 3-Acetyl rocuronium as a candidate biomarker is predicated on the hypothesis that its formation is a direct and quantifiable consequence of rocuronium's enzymatic degradation. Validating this hypothesis requires a multi-faceted approach that establishes a clear link between the concentration of 3-Acetyl rocuronium, the parent drug's pharmacokinetics, and the patient's clinical response.
Section 3: Experimental Workflow for the Validation of 3-Acetyl Rocuronium as a Biomarker
The validation of a biomarker is a systematic process that must adhere to stringent scientific and regulatory standards, such as those outlined by the U.S. Food and Drug Administration (FDA).[13][14][15] The following experimental workflow provides a self-validating system for assessing the utility of 3-Acetyl rocuronium.
Caption: Workflow for validating 3-Acetyl rocuronium as a biomarker.
The cornerstone of any biomarker validation is a robust and reliable analytical method.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like rocuronium and its metabolites in biological matrices due to its high sensitivity and specificity.[17][18]
Detailed Protocol for LC-MS/MS Method Validation:
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of rocuronium and 3-Acetyl rocuronium in human plasma.
Materials:
Reference standards for rocuronium and 3-Acetyl rocuronium.
Internal standard (e.g., a structurally similar compound not present in the sample).
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
Sample Preparation:
Spike drug-free plasma with known concentrations of rocuronium, 3-Acetyl rocuronium, and the internal standard.
Perform protein precipitation followed by solid-phase extraction to isolate the analytes.
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis:
Inject the prepared sample into the HPLC system.
Separate the analytes using a suitable C18 column and a gradient elution program.
Detect the analytes using the MS/MS detector in multiple reaction monitoring (MRM) mode.
Validation Parameters (as per FDA guidelines[14]):
Specificity and Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analytes.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple runs to determine intra- and inter-day accuracy and precision.
Linearity and Range: Construct a calibration curve over a range of concentrations and determine the coefficient of determination (r²).
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be reliably detected and quantified.
Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).
Once a validated analytical method is in place, the next crucial step is to establish a clear correlation between the biomarker levels and the drug's pharmacokinetic and pharmacodynamic profiles.
Experimental Approach:
Pharmacokinetic Studies: Administer rocuronium to both animal models and human volunteers.[5] Collect serial plasma samples and quantify the concentrations of rocuronium and 3-Acetyl rocuronium using the validated LC-MS/MS method.
Correlation Analysis:
Pharmacokinetic Correlation: Plot the concentration of 3-Acetyl rocuronium against the clearance of rocuronium. A strong positive correlation would support the hypothesis that the formation of the metabolite is directly related to the elimination of the parent drug.
Pharmacodynamic Correlation: In parallel with blood sampling, monitor neuromuscular function using TOF stimulation.[8] Correlate the levels of 3-Acetyl rocuronium with the time to recovery of the TOF ratio. A significant correlation would indicate that the biomarker has predictive value for the duration of neuromuscular blockade.
The final phase of validation involves demonstrating the clinical utility of the biomarker in a real-world setting.
Biomarker-Guided Dosing: In one arm of the study, use real-time monitoring of 3-Acetyl rocuronium levels to guide rocuronium dosing. In the control arm, use standard clinical practice (e.g., TOF-guided dosing).
Endpoints: Compare the two groups based on primary endpoints such as the incidence of residual neuromuscular blockade, time to tracheal extubation, and total rocuronium dose administered.
Special Populations: Conduct sub-studies in patients with hepatic or renal impairment to assess the biomarker's performance in these at-risk populations.
Section 4: The Rocuronium Metabolism Pathway
Understanding the biochemical pathway of rocuronium metabolism is fundamental to appreciating the role of 3-Acetyl rocuronium as a biomarker.
Caption: Simplified metabolic pathway of rocuronium.
Rocuronium is primarily metabolized in the liver via deacetylation at the 17-position to form 17-desacetyl-rocuronium, a metabolite with significantly reduced neuromuscular blocking activity.[3][6] The formation of 3-Acetyl rocuronium represents a different metabolic transformation. While its exact enzymatic pathway is less characterized, its presence offers a potential window into alternative or secondary metabolic routes that may become more significant in certain individuals or clinical scenarios.
Section 5: Conclusion and Future Directions
The validation of 3-Acetyl rocuronium as a biomarker for rocuronium metabolism presents a promising avenue for enhancing the precision and safety of neuromuscular blockade management. Its successful validation would provide clinicians with a powerful tool to move beyond one-size-fits-all dosing regimens towards a more personalized approach.
Future research should focus on elucidating the specific enzymatic pathways responsible for the formation of 3-Acetyl rocuronium and exploring its utility in predicting and preventing adverse drug events associated with rocuronium administration. The integration of such a biomarker into routine clinical practice could significantly improve patient outcomes and advance the field of anesthesiology.
References
Rocuronium - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer. Frontiers. [Link]
Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed. [Link]
Neuromuscular pharmacodynamics of rocuronium in patients with major burns. PubMed. [Link]
Effects of rocuronium dosage on intraoperative neurophysiological monitoring in patients undergoing spinal surgery. National Institutes of Health. [Link]
Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin. [Link]
Rocuronium Pharmacokinetic-Pharmacodynamic Relationship Under Stable Propofol or Isoflurane Anesthesia. PubMed. [Link]
Quantification of the neuromuscular blocking agent rocuronium and its putative metabolite 17-desacetylrocuronium in heparinized plasma by capillary gas chromatography using a nitrogen sensitive detector. PubMed. [Link]
Rocuronium - StatPearls. National Institutes of Health. [Link]
Comparison of the Effects of Different Concentrations of Rocuronium on Injection Pain and Hemodynamics Using Isolated Forearm Technique. National Institutes of Health. [Link]
Are There Rocuronium Rapid Metabolizers? A Case Report on the Importance of Neuromuscular Monitoring. Juniper Publishers. [Link]
Acute tolerance to rocuronium -A case report-. National Institutes of Health. [Link]
The Analytical Method Development and Validation of Rocuronium Injection Residue Swabs using RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
Biomarker Guidances and Reference Materials. U.S. Food and Drug Administration. [Link]
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
Quantitative Neuromuscular Blockade Monitoring: Two Pictures of Unexpected Rocuronium Effect: A Case Report. PubMed. [Link]
About Biomarkers and Qualification. U.S. Food and Drug Administration. [Link]
Comparison of two pharmacokinetic-pharmacodynamic models of rocuronium bromide during profound neuromuscular block: analysis of estimated and measured post-tetanic count effect. PubMed. [Link]
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]
Findings of the neuromuscular blocking agent rocuronium in blood from deceased subjects several months after exposure: A report of two cases. PubMed. [Link]
Protective Effects of Rocuronium Bromide on Ischemia-Reperfusion Injury in Skeletal Muscle Induced by Tourniquet in Patients Undergoing Elective Unilateral Total Knee Arthroplasty: A Prospective, Double Blind, Randomized, Controlled Study. National Institutes of Health. [Link]
FDA Biomarker Guidelines (BEST). Nordic Bioscience. [Link]
Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. [Link]
A Comparative Analysis of Rocuronium and Vecuronium Metabolites: A Guide for Researchers
In the field of pharmacology and drug development, a thorough understanding of a drug's metabolic fate is paramount to predicting its efficacy, duration of action, and potential for adverse effects. This is particularly...
Author: BenchChem Technical Support Team. Date: February 2026
In the field of pharmacology and drug development, a thorough understanding of a drug's metabolic fate is paramount to predicting its efficacy, duration of action, and potential for adverse effects. This is particularly critical for neuromuscular blocking agents, where the activity of metabolites can significantly influence patient recovery. This guide provides an in-depth comparative analysis of the metabolites of two widely used aminosteroid neuromuscular blocking agents: rocuronium and vecuronium.
A key distinction to address from the outset is the nomenclature surrounding rocuronium's metabolites. While the topic of this guide refers to "3-Acetyl rocuronium," it is important to clarify that the primary and most studied metabolite of rocuronium is, in fact, 17-desacetyl-rocuronium . Rocuronium itself is an acetylated compound, and its metabolism involves the removal of this acetyl group. "3-Acetyl Rocuronium Bromide" has been identified as an impurity in rocuronium preparations, not a product of its metabolism. Therefore, this guide will focus on the comparative analysis of the principal, clinically relevant metabolites: 17-desacetyl-rocuronium and 3-desacetyl-vecuronium .
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of metabolic pathways, comparative experimental data, and the analytical methodologies required for their study.
Metabolic Pathways: A Tale of Two Steroids
Rocuronium and vecuronium share a common steroidal nucleus, which is the primary site of their limited metabolism. Both are primarily eliminated unchanged through the liver, with a smaller portion undergoing renal excretion.[1] However, the subtle differences in their molecular structure lead to distinct metabolic profiles with significant clinical implications.
The metabolism of both agents is primarily characterized by deacetylation, an enzymatic process that removes an acetyl group. For rocuronium, this occurs at the 17-position of the steroid nucleus, yielding 17-desacetyl-rocuronium.[1][2] In contrast, vecuronium is primarily metabolized to 3-desacetyl-vecuronium.[1] Vecuronium can also undergo further deacetylation to form 17-desacetyl-vecuronium and 3,17-didesacetyl-vecuronium.
The critical difference lies in the pharmacological activity of these primary metabolites.
Head-to-head comparison of 3-Acetyl rocuronium and cisatracurium
This guide provides a technical head-to-head comparison between 3-Acetyl Rocuronium (a critical structural analogue and impurity of Rocuronium) and Cisatracurium (a clinical standard).[1] Editorial Note: While Cisatracur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical head-to-head comparison between 3-Acetyl Rocuronium (a critical structural analogue and impurity of Rocuronium) and Cisatracurium (a clinical standard).[1]
Editorial Note: While Cisatracurium is a marketed therapeutic, 3-Acetyl Rocuronium (CAS 122483-73-2) is primarily characterized as a synthesis intermediate and degradation impurity of Rocuronium Bromide.[1] This guide analyzes them from a Drug Development & Medicinal Chemistry perspective, focusing on Structure-Activity Relationships (SAR), stability profiles, and analytical differentiation.[1]
Executive Technical Summary
In the development of neuromuscular blocking agents (NMBAs), the trade-off between potency and chemical stability is the central design challenge.[1]
Cisatracurium represents the pinnacle of the benzylisoquinoline class, utilizing controlled instability (Hofmann degradation) to ensure predictable clearance independent of organ function.[1]
3-Acetyl Rocuronium represents a high-potency aminosteroid motif.[1] Structurally, it is the 3-O-acetylated variant of Rocuronium.[1] While acetylation at the 3-position (as seen in Vecuronium and Pancuronium) typically enhances potency, it introduces significant hydrolytic instability.[1]
Key Takeaway: Rocuronium (the marketed drug) was specifically designed as the 3-hydroxy analogue to sacrifice some potency in exchange for the solution stability that 3-Acetyl Rocuronium lacks.[1] This comparison highlights why the 3-acetyl variant remains an impurity/intermediate rather than a clinical competitor to Cisatracurium.[1]
The fundamental difference lies in the scaffold rigidity and the degradation trigger (Ester Hydrolysis vs. Hofmann Elimination).[1]
Feature
3-Acetyl Rocuronium
Cisatracurium Besylate
Role
Impurity / Intermediate / SAR Analogue
Clinical Therapeutic (Nimbex)
Chemical Class
Aminosteroid (Monoquaternary)
Bisbenzylisoquinoline
Molecular Weight
~651.7 g/mol
1243.5 g/mol (Besylate salt)
Key Functional Group
3-Acetoxy & 17-Acetoxy esters
Quaternary Ammonium & Ester linkages
Stability Issue
Hydrolytic Instability: The 3-acetate is highly prone to spontaneous hydrolysis in aqueous solution.[1]
Hofmann Elimination: Spontaneous degradation dependent on pH and Temperature.
Potency (Predicted)
High (Higher than Rocuronium, likely similar to Vecuronium)
High (3x potency of Atracurium)
Metabolic Pathway
Deacetylation (Liver/Plasma) to Rocuronium
Hofmann Degradation (Organ-independent)
Mechanism of Action & SAR Logic
To understand the performance gap, we must visualize the Structure-Activity Relationship (SAR).[1]
The "Acetyl" Liability in Aminosteroids
In aminosteroid NMBAs, the A-ring substituents dictate onset and stability.[1][2]
Vecuronium: Has a 3-acetoxy group.[1][2] High potency, but unstable in solution (requires lyophilized powder).[1]
Rocuronium: Has a 3-hydroxy group.[1] Lower potency (faster onset due to higher dose), but stable in solution.[1]
3-Acetyl Rocuronium: Retains the 3-acetoxy group.[1] It mimics the high potency/instability profile of Vecuronium but on the Rocuronium scaffold.[1]
The Cisatracurium Advantage
Cisatracurium relies on the spontaneous cleavage of the C-N bond β to the carbonyl group (Hofmann elimination).[1] This is a "programmed" degradation that does not rely on enzymatic hydrolysis, unlike the 3-Acetyl Rocuronium ester cleavage.[1]
Visualization: Structural Fate & Signaling
Figure 1: Comparative degradation pathways.[1] 3-Acetyl Rocuronium degrades into the active drug Rocuronium, whereas Cisatracurium degrades into inactive metabolites.[1]
For researchers characterizing these compounds (e.g., in purity assays), separating the 3-Acetyl impurity from the parent Rocuronium and comparing it to Cisatracurium requires specific HPLC conditions.[1]
Protocol: Reverse-Phase HPLC Separation
Objective: Quantify 3-Acetyl Rocuronium impurity levels in Rocuronium samples vs. Cisatracurium stability profiling.
Reagents:
Mobile Phase A: 0.1M Tetramethylammonium hydroxide pentahydrate (pH 6.0 with H3PO4).[1]
Preparation: Dissolve Rocuronium standard (containing 3-Acetyl impurity) in Acetonitrile/Water (90:10). Dissolve Cisatracurium in acidic media (pH < 4) to prevent premature Hofmann degradation.[1]
Gradient:
Rocuronium/3-Acetyl Roc: Isocratic 60:40 (Buffer:ACN) usually suffices, but a gradient of 10% to 60% ACN over 30 mins improves resolution.[1]
Cisatracurium: Requires high aqueous content initially to retain polar isomers.[1]
Cisatracurium: UV @ 280 nm (Strong absorption due to benzyl rings).[1]
Data Interpretation:
Retention Time (RT): 3-Acetyl Rocuronium is less polar than Rocuronium due to the ester cap on the 3-OH.[1] Expect 3-Acetyl Roc to elute after Rocuronium on a C18 column.[1]
Self-Validation: If the 3-Acetyl peak diminishes over time in aqueous solution while the Rocuronium peak increases, the hydrolytic pathway is confirmed.[1]
Clinical Context: The "Why" Behind the Chemistry
Why isn't 3-Acetyl Rocuronium a drug? Comparing the clinical profile of the class (Rocuronium) vs. Cisatracurium reveals the decision matrix.
Stability vs. Shelf-Life[1]
Cisatracurium: Must be refrigerated (2°C to 8°C). Room temperature storage leads to potency loss via Hofmann elimination within weeks.[1]
3-Acetyl Rocuronium: Would likely require lyophilization (freeze-drying) like Vecuronium to prevent hydrolysis.[1]
Rocuronium (The Winner): By removing the 3-acetyl group, Rocuronium is stable at room temperature for up to 12 weeks.[1] This logistic advantage outweighs the higher potency of the 3-acetyl variant.[1]
Performance Comparison (Parent Drug vs. Cisatracurium)
Since 3-Acetyl Rocuronium is not used clinically, we compare its parent (Rocuronium) to Cisatracurium to illustrate the class differences.[1]
Parameter
Rocuronium (Aminosteroid)
Cisatracurium (Benzylisoquinoline)
Onset of Action
Rapid (60-90 sec)
Intermediate (2-3 min)
Duration
Intermediate (30-40 min)
Intermediate (35-45 min)
Metabolism
Hepatic/Biliary (Primary)
Hofmann Elimination (Primary)
Reversal
Sugammadex (Specific Chelation)
Neostigmine (AChE Inhibitor)
Histamine Release
Minimal
Minimal (Unlike Atracurium)
Organ Failure
Prolonged effect in liver failure
Safe in liver/kidney failure
Workflow: Selection Logic in Drug Development
Figure 2: Decision tree illustrating why Rocuronium (3-OH) was commercialized over the 3-Acetyl variant, and how Cisatracurium fills the organ-independent niche.
References
Chemical Identity & Impurity Profile
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 77380294, 3-Acetyl-17-deacetyl Rocuronium Bromide. Retrieved from [Link][1]
Clinical Pharmacology (Rocuronium vs Cisatracurium)
Naguib, M., et al. (1998).[1][3] Comparative clinical pharmacology of rocuronium, cisatracurium, and their combination. Anesthesiology. Retrieved from [Link]
World Health Organization.[1] Rocuronium versus Cisatracurium: Onset of action and safety. Retrieved from [Link][1]
Mechanism & Stability
Miller's Anesthesia.[1] Pharmacology of Muscle Relaxants. (Standard Text describing the 3-acetoxy instability in aminosteroids).
StatPearls (2024).[1] Rocuronium Mechanism and Stability. Retrieved from [Link]
Personal protective equipment for handling 3-Acetyl rocuronium
Executive Summary & Hazard Architecture 3-Acetyl Rocuronium (often associated with Rocuronium impurities or synthesis intermediates) belongs to the class of aminosteroidal neuromuscular blocking agents (NMBAs) . While sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
3-Acetyl Rocuronium (often associated with Rocuronium impurities or synthesis intermediates) belongs to the class of aminosteroidal neuromuscular blocking agents (NMBAs) . While specific toxicological data for this derivative may be sparse compared to the parent compound (Rocuronium Bromide), the structural conservation of the quaternary ammonium pharmacophore necessitates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
The Critical Risk:
The primary hazard is respiratory arrest via neuromuscular blockade. Unlike standard chemical irritants, systemic absorption of microgram quantities (via inhalation of dust or accidental injection) can lead to paralysis of the diaphragm and intercostal muscles.
Mechanism of Action:
Competitive antagonism of nicotinic acetylcholine receptors (nAChR) at the motor endplate.[1]
Warning: There is no immediate pain or sensory warning upon exposure. Paralysis can occur while the victim remains fully conscious.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. This matrix utilizes a "redundant failure" approach.
Prevents migration of powder onto street clothes or skin.
Ocular
Chemical Safety Goggles (Indirect vent).
Face Shield + Goggles.
Mucous membrane absorption (eyes) is a rapid route for NMBAs.
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Engineering Controls (Primary Barrier)
Containment: All handling of solid 3-Acetyl rocuronium must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Powder Containment Hood .
Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Charged steroid powders are "flighty" and prone to drift.
Phase B: Step-by-Step Handling Procedure
Pre-Operational Check:
Verify magnehelic gauge pressure on the hood.
Place a plastic-backed absorbent mat (absorbent side up) on the work surface.
Solubilization Rule: Dissolve the solid into solution (e.g., acetonitrile/water) as early as possible. Liquids are easier to contain than dust.
Weighing & Transfer:
Technique: Never pour.[2] Use a disposable spatula.
Tare: Tare the vial outside, open inside.
Seal: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.
Doffing (The Critical Failure Point):
Most exposures occur when removing PPE.
The "Beak" Method: Pinch the outer glove at the palm, pull it off inside-out. Ball it into the remaining gloved hand. Slide a finger under the second glove and peel it off over the first.
Wash: Wash hands with soap and cool water (warm water opens pores) immediately.
Visualization: Safety Logic & Emergency Response
Figure 1: Hierarchy of Handling Logic
Caption: Operational decision tree based on physical state. Solid handling requires elevated engineering controls due to inhalation risks.
Figure 2: Emergency Response Algorithm
Caption: Immediate response workflow. Note that reversal agents (Antidotes) are for clinical administration only, not self-aid.
Deactivation & Disposal Strategy
Do not treat this waste as standard organic solvent waste.
Chemical Deactivation (Surface Decontamination):
The ester linkage in 3-Acetyl rocuronium is susceptible to alkaline hydrolysis.
Primary Wash: Wipe contaminated surfaces with 10% Sodium Hydroxide (NaOH) or a high-pH detergent. Allow 10 minutes of contact time.
Secondary Wash: Rinse with water to remove caustic residue.
Final Polish: Wipe with 70% Isopropyl Alcohol.
Waste Disposal:
Classification: Cytotoxic/P-Listed equivalent (due to acute toxicity).
Method:High-Temperature Incineration is the only acceptable disposal method.
Labeling: Waste containers must be clearly labeled: "Contains Neuromuscular Blocking Agent - DO NOT OPEN."
References
Pfizer/Hospira. (2023).[3] Safety Data Sheet: Rocuronium Bromide Injection.[3][4][5] Retrieved from
Cayman Chemical. (2026).[6] Safety Data Sheet: Rocuronium (bromide).[3][4][5][6][7][8][9] Retrieved from
National Institutes of Health (NIH). (2024). Neuromuscular Blocking Agents - StatPearls.[2] Retrieved from
Institute for Safe Medication Practices (ISMP). (2017).[10] Safely Storing Neuromuscular Blockers.[5][10] Retrieved from
PubChem. (2025). Rocuronium Bromide Compound Summary. Retrieved from